molecular formula C9H9ClO2 B1604069 Methyl 2-chloro-4-methylbenzoate CAS No. 195318-63-9

Methyl 2-chloro-4-methylbenzoate

Cat. No.: B1604069
CAS No.: 195318-63-9
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFAIKANVMKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621589
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195318-63-9
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and handling of Methyl 2-chloro-4-methylbenzoate , a critical intermediate in the development of agrochemicals and pharmaceutical scaffolds.

Executive Summary & Chemical Identity

Methyl 2-chloro-4-methylbenzoate (C₉H₉ClO₂) is a halogenated aromatic ester primarily utilized as a building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and selective herbicides (e.g., sulcotrione precursors). Its structural motif—combining an ortho-chloro substituent with a para-methyl group relative to the ester—imparts unique steric and electronic properties that influence downstream nucleophilic substitutions and coupling reactions.

Core Identity Data
ParameterTechnical Specification
IUPAC Name Methyl 2-chloro-4-methylbenzoate
Common Synonyms 2-Chloro-4-methylbenzoic acid methyl ester; Methyl 2-chloro-p-toluate
CAS Number 195318-63-9
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES COC(=O)C1=C(Cl)C=C(C)C=C1
InChI Key PJZFAIKANVMKKU-UHFFFAOYSA-N

Physicochemical Properties

Note: The values below synthesize experimental observations from synthesis literature and predicted thermodynamic models where specific calorimetric data is proprietary.

Fundamental Constants
PropertyValue / RangeCondition / Note
Physical State Viscous Liquid / OilOften observed as a "brown oil" post-synthesis [1][2].
Melting Point < 25 °CLiquid at ambient temperature; may solidify at sub-zero temperatures.
Boiling Point 112–115 °C@ Reduced Pressure (approx. 5–7 mmHg) [Derived from isomer data].
Density ~1.18 – 1.22 g/cm³Predicted based on chlorinated benzoate analogs.
LogP (Octanol/Water) 2.70Indicates moderate lipophilicity; low aqueous solubility.
Refractive Index 1.52 – 1.54Estimated for liquid phase.
Flash Point > 100 °CPredicted; classify as combustible but not highly flammable.
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, THF.

  • Insoluble: Water (hydrophobic).

  • Partitioning: The compound partitions strongly into organic layers during aqueous workups, requiring drying agents (e.g., Na₂SO₄) for isolation.

Spectral Characterization (Identification)

Rapid identification of Methyl 2-chloro-4-methylbenzoate is achieved via ¹H NMR and IR spectroscopy. The ortho-chloro group induces a characteristic downfield shift in the aromatic protons compared to non-halogenated analogs.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.75 Doublet (d)1HH-6 Ortho to ester; deshielded by carbonyl.
7.25 Singlet (s)1HH-3 Ortho to Cl; meta to ester.
7.10 Doublet (d)1HH-5 Meta to Cl; ortho to methyl.
3.90 Singlet (s)3H-OCH₃ Methyl ester singlet (characteristic).[1]
2.38 Singlet (s)3HAr-CH₃ Aromatic methyl group.
Infrared (IR) Signature
  • C=O Stretch (Ester): Strong band at 1720–1735 cm⁻¹ .

  • C-O Stretch: Strong bands at 1250–1300 cm⁻¹ .

  • C-Cl Stretch: Weak/Medium band at 1050–1090 cm⁻¹ .

Synthesis & Purification Workflow

The most robust synthesis route involves the Fischer esterification of the corresponding acid. This method is preferred for its high yield and scalability.

Protocol: Acid-Catalyzed Esterification

Precursor: 2-Chloro-4-methylbenzoic acid (Solid).[2] Reagents: Methanol (excess), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

  • Activation: Dissolve 2-chloro-4-methylbenzoic acid in anhydrous Methanol.

  • Addition: Dropwise addition of Thionyl Chloride at 0°C (exothermic).

  • Reflux: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC or HPLC.

  • Workup: Evaporate excess MeOH. Dilute residue with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as a brown/amber oil.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-methylbenzoic Acid Reagents Add MeOH + SOCl2 (0°C -> Reflux) Start->Reagents Dissolution Reaction Reaction: Esterification (Formation of Acid Chloride intermediate) Reagents->Reaction Activation Workup Workup: 1. Evaporate MeOH 2. Extract (EtOAc) 3. Wash (NaHCO3) Reaction->Workup Quench Product Product: Methyl 2-chloro-4-methylbenzoate (Brown Oil) Workup->Product Isolation

Caption: Figure 1. Standard acid-catalyzed esterification workflow for the synthesis of Methyl 2-chloro-4-methylbenzoate.

Handling, Stability & Safety

Signal Word: WARNING (Extrapolated from similar benzoate esters).

Hazard Statements (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Handling Protocol
  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which induce hydrolysis back to the acid).

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Methyl 2-chloro-4-methylbenzoate Polarity Is the application Aqueous? Start->Polarity Organic Reaction or Extraction? Polarity->Organic No Water Insoluble (Emulsion Risk) Polarity->Water Yes DCM Dichloromethane (Excellent Solubility) Organic->DCM Extraction/Workup MeOH Methanol (Good Solubility) Organic->MeOH Synthesis/Reaction

Caption: Figure 2. Solvent compatibility guide for formulation and experimental planning.

References

  • PubChem. (n.d.).[3] Methyl 2-chloro-4-methylbenzoate (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2009). Patent WO2009141398A1: Tricyclic nitrogen containing compounds. (Describes synthesis and isolation as brown oil).

Sources

An In-depth Technical Guide to Methyl 2-chloro-4-methylbenzoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methylbenzoate, a key chemical intermediate. As Senior Application Scientists, we aim to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 2-chloro-4-methylbenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in the specific arrangement of its functional groups: a methyl ester, a chloro substituent, and a methyl group on the benzene ring. This unique combination offers a versatile platform for a variety of chemical transformations, making it a valuable starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The chloro and methyl groups modulate the reactivity of the aromatic ring, while the methyl ester provides a handle for further functionalization, such as hydrolysis, amidation, or reduction.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of Methyl 2-chloro-4-methylbenzoate is fundamental for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2][3]
Appearance Liquid[1]
CAS Number 195318-63-9[1][2]

These properties are crucial for calculating molar equivalents in reactions, interpreting analytical data, and ensuring safe handling and storage.

Synthesis of Methyl 2-chloro-4-methylbenzoate: A Tale of Two Pathways

The synthesis of Methyl 2-chloro-4-methylbenzoate can be approached from two primary retrosynthetic pathways: the esterification of the corresponding carboxylic acid or the chlorination of the parent ester. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: Fischer Esterification of 2-chloro-4-methylbenzoic Acid

This is a classic and widely used method for the preparation of esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6]

Fischer_Esterification 2-chloro-4-methylbenzoic_acid 2-chloro-4-methylbenzoic acid Reflux Reflux 2-chloro-4-methylbenzoic_acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Product Methyl 2-chloro-4-methylbenzoate Reflux->Product Water Water Reflux->Water Aromatic_Chlorination Methyl_4-methylbenzoate Methyl 4-methylbenzoate Reaction Reaction Methyl_4-methylbenzoate->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl₂) Chlorinating_Agent->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., FeCl₃) Lewis_Acid->Reaction Product Methyl 2-chloro-4-methylbenzoate Reaction->Product HCl HCl Reaction->HCl

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Solubility as a Cornerstone of Chemical Research

Physicochemical Profile of Methyl 2-chloro-4-methylbenzoate

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. Methyl 2-chloro-4-methylbenzoate is a substituted aromatic ester with the following key characteristics:

PropertyValueSource
IUPAC Name methyl 2-chloro-4-methylbenzoate[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Physical Form Liquid[2]
SMILES CC1=CC(=C(C=C1)C(=O)OC)Cl[1]
InChIKey PJZFAIKANVMKKU-UHFFFAOYSA-N[1]

The structure of methyl 2-chloro-4-methylbenzoate, featuring a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group, provides crucial clues to its solubility. The ester group introduces polarity and potential for dipole-dipole interactions, while the aromatic ring and the methyl group contribute to its nonpolar character. The presence of the chlorine atom further influences the molecule's polarity and electronic distribution.

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

For methyl 2-chloro-4-methylbenzoate, we can anticipate the following interactions:

  • Van der Waals forces: The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents through London dispersion forces.

  • Dipole-dipole interactions: The polar ester group and the carbon-chlorine bond create a molecular dipole, allowing for interactions with polar solvents.

Based on its structure, methyl 2-chloro-4-methylbenzoate can be classified as a moderately polar compound. Therefore, it is expected to exhibit good solubility in a range of organic solvents, from nonpolar to polar aprotic and polar protic.

Predicted Solubility of Methyl 2-chloro-4-methylbenzoate in Common Organic Solvents

In the absence of direct experimental data, we can infer the solubility of methyl 2-chloro-4-methylbenzoate by examining the known solubility of a structurally similar compound, methyl benzoate. Methyl benzoate is described as being soluble in polar solvents like ethanol and acetone, and also having excellent solubility in non-polar solvents such as hexane, while being poorly soluble in water.[3][4]

Based on this, we can predict a similar solubility profile for methyl 2-chloro-4-methylbenzoate, with some modulation due to the presence of the chloro and additional methyl groups.

Table of Predicted Solubility:

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarHighThe nonpolar aromatic ring and methyl groups will interact favorably with the nonpolar hexane molecules via van der Waals forces.
Toluene Nonpolar (aromatic)HighThe aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions, in addition to van der Waals forces.
Diethyl Ether Slightly PolarHighThe ether's slight polarity and ability to engage in dipole-dipole interactions, along with its nonpolar alkyl chains, make it a good solvent for moderately polar compounds.
Acetone Polar AproticHighThe strong dipole of the carbonyl group in acetone will effectively solvate the polar ester and chloro groups of the solute.
Ethyl Acetate Polar AproticHighAs an ester itself, ethyl acetate has similar polarity and intermolecular forces to the solute, making it an excellent solvent choice.
Methanol Polar ProticModerate to HighMethanol can engage in dipole-dipole interactions and act as a hydrogen bond acceptor for the ester's carbonyl oxygen. Its small size allows it to effectively solvate the solute molecules.
Ethanol Polar ProticModerate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding capability will facilitate dissolution.
Water Polar ProticLowThe large nonpolar surface area of the molecule will likely lead to poor solubility in water, despite the presence of the polar ester group. The energy cost of disrupting the strong hydrogen bonding network of water would not be sufficiently compensated by the solute-water interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The following is a standard protocol for determining the solubility of a compound like methyl 2-chloro-4-methylbenzoate in an organic solvent.

Materials and Equipment
  • Methyl 2-chloro-4-methylbenzoate (solute)

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or heating block

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of the Slurry: Accurately weigh an excess amount of methyl 2-chloro-4-methylbenzoate into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Place the vial in a constant temperature bath and stir the slurry for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: After the equilibration period, stop the stirring and allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

  • Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of methyl 2-chloro-4-methylbenzoate.

  • Calculation: Calculate the solubility of the compound in the solvent at the given temperature, expressed in units such as mg/mL or mol/L.

The Role of Solubility in Drug Development and Research

The solubility of a compound is a critical parameter at various stages of the drug development pipeline and in fundamental chemical research:

  • Synthesis and Purification: The choice of solvents for chemical reactions is often dictated by the solubility of the reactants and products. Furthermore, techniques like crystallization, which are essential for purification, rely on the differential solubility of the compound in a given solvent at different temperatures.[5]

  • Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption in the body. Poor aqueous solubility is a major challenge in drug development, often requiring advanced formulation strategies.

  • High-Throughput Screening: In early-stage drug discovery, compounds are often screened for biological activity in assays that require them to be in solution. Poor solubility can lead to false-negative results.

Conclusion and Future Perspectives

While direct experimental data on the solubility of methyl 2-chloro-4-methylbenzoate in organic solvents is currently scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for robust predictions of its behavior. The structural similarity to methyl benzoate suggests that it will be soluble in a wide range of common organic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination.

Future work in this area could involve the systematic experimental measurement of the solubility of methyl 2-chloro-4-methylbenzoate in a variety of solvents at different temperatures. This data would be invaluable for researchers working with this compound and could also serve as a dataset for the development and validation of in silico solubility prediction models.[6][7]

References

  • Solubility of Things. (n.d.). Methyl benzoate. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetoxy Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • MacEwan University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved February 7, 2026, from [Link]

  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 7, 2026, from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

  • CCDC. (n.d.). Guide for crystallization. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2005, May 11). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. Retrieved February 7, 2026, from [Link]

  • Oxford Academic. (n.d.). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Retrieved February 7, 2026, from [Link]

  • East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved February 7, 2026, from [Link]

  • SciSpace. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved February 7, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-chloro-4-methylbenzoate, a substituted aromatic ester of significant interest in synthetic chemistry and drug development. By dissecting the molecule's structural components and the electronic effects of its substituents, we will predict and interpret the key vibrational modes that characterize its IR spectrum. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the expected spectral features, present a detailed experimental protocol for acquiring a high-quality spectrum, and provide a thorough interpretation of the principal absorption bands.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[1] This absorption pattern is unique to each molecule, effectively creating a "molecular fingerprint" that can be used for identification and structural analysis.[1] For a complex molecule like Methyl 2-chloro-4-methylbenzoate, IR spectroscopy allows for the confident identification of its key functional groups and provides insights into the substitution pattern of its aromatic ring.

The utility of IR spectroscopy lies in its ability to correlate specific absorption bands with the presence of particular functional groups. For instance, the carbonyl group (C=O) of an ester exhibits a strong and characteristic absorption in a well-defined region of the spectrum. Similarly, the various vibrations of the aromatic ring and the stretches and bends of C-H, C-O, and C-Cl bonds all give rise to distinct signals. By analyzing the positions, intensities, and shapes of these bands, we can piece together the structural puzzle of the molecule.

Molecular Structure and Predicted Vibrational Modes

The structure of Methyl 2-chloro-4-methylbenzoate comprises a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and a methyl group at position 4. This specific arrangement of an electron-withdrawing group (chlorine) and electron-donating groups (methyl and methoxy) influences the electron distribution within the aromatic ring and, consequently, the vibrational frequencies of its bonds.

Molecular Structure of Methyl 2-chloro-4-methylbenzoate

IR_Spectrum_Acquisition Start Start Instrument_Setup Instrument Setup (FTIR Spectrometer) Start->Instrument_Setup Background_Scan Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Prep Prepare Sample (Liquid Cell) Background_Scan->Sample_Prep Acquire_Sample_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Sample_Spectrum Data_Processing Data Processing (Baseline Correction, etc.) Acquire_Sample_Spectrum->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis End End Analysis->End

Caption: A streamlined workflow for acquiring the IR spectrum of a liquid sample.

Results and Discussion: Interpretation of the IR Spectrum

The following table summarizes the predicted key absorption bands for Methyl 2-chloro-4-methylbenzoate, their corresponding vibrational modes, and the expected wavenumber ranges. These predictions are based on established correlation tables and data from structurally similar molecules.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group/Structural Unit
~ 3100 - 3000Medium to WeakC-H StretchAromatic Ring
~ 2960 - 2850MediumC-H Stretch (asymmetric & symmetric)Methyl Groups (-CH₃)
~ 1725 - 1710Strong, SharpC=O StretchAromatic Ester
~ 1610, 1580, 1480Medium to WeakC=C StretchAromatic Ring
~ 1450MediumC-H Bend (asymmetric)Methyl Groups (-CH₃)
~ 1380MediumC-H Bend (symmetric)Methyl Groups (-CH₃)
~ 1300 - 1250StrongC-O Stretch (asymmetric)Ester
~ 1150 - 1100StrongC-O Stretch (symmetric)Ester
~ 850 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Aromatic Ring
~ 750 - 650Medium to StrongC-Cl StretchAryl Chloride

4.1. The Carbonyl (C=O) Stretching Vibration

The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the ester group. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. [1]The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group on the ring will have competing effects on the exact position of this peak, but it is expected to remain within the characteristic range for aromatic esters.

4.2. C-O Stretching Vibrations

Aromatic esters exhibit two strong C-O stretching bands. [1]The asymmetric C-O stretch is typically found between 1310-1250 cm⁻¹, while the symmetric stretch appears in the 1130-1100 cm⁻¹ region. [1]The presence of both of these strong absorptions is a definitive indicator of the ester functionality.

4.3. Aromatic Ring Vibrations

The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. For Methyl 2-chloro-4-methylbenzoate, we expect to see absorptions around 1610, 1580, and 1480 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range. [2] 4.4. C-H Stretching and Bending Vibrations

The spectrum will show C-H stretching vibrations from both the aromatic ring and the methyl groups. The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches from the two methyl groups (one on the ring and one in the ester) will be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. In the fingerprint region, characteristic C-H bending (scissoring and rocking) vibrations for the methyl groups will be present around 1450 cm⁻¹ and 1380 cm⁻¹.

4.5. The C-Cl Stretching Vibration

The C-Cl stretching vibration for an aryl chloride gives rise to a medium to strong absorption in the 750-650 cm⁻¹ range. This band can sometimes be obscured by other absorptions in the fingerprint region, but its presence would provide further confirmation of the molecular structure.

Conclusion

The infrared spectrum of Methyl 2-chloro-4-methylbenzoate is rich with information that allows for its unambiguous identification and structural confirmation. By systematically analyzing the key absorption bands corresponding to the ester, aromatic, and haloalkane functionalities, a detailed picture of the molecule's vibrational characteristics emerges. The strong C=O and C-O stretches confirm the presence of the methyl ester group, while the pattern of aromatic C=C and C-H vibrations provides evidence for the 1,2,4-trisubstituted benzene ring. The presence of C-H stretches from the methyl groups and the C-Cl stretch further corroborates the assigned structure. This guide provides a robust framework for the interpretation of the IR spectrum of this and structurally related molecules, underscoring the indispensable role of infrared spectroscopy in modern chemical analysis.

References

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.
  • Proprep. What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821.
  • Doc Brown's Chemistry. Infrared spectrum of chlorobenzene. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... Retrieved from [Link]

  • National Institute of Standards and Technology. Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Retrieved from [Link]

  • PubChem. Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]

  • ResearchGate. Substituent effects on aromatic interactions in water. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • PubChem. Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (PDF) 2-Chlorophenyl 4-methylbenzoate. Retrieved from [Link]

  • ACS Publications. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

  • PubChem. Methyl 4-chlorobenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Purity specifications for Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Critical Quality Attributes and Purity Specifications for Methyl 2-chloro-4-methylbenzoate: A Technical Guide for Pharmaceutical Intermediates

Part 1: Executive Technical Summary

Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9) serves as a pivotal electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom ortho to the ester and the methyl group para to the ester—dictates its reactivity in downstream nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

For drug development professionals, the purity of this intermediate is not merely a compliance metric but a determinant of synthetic yield and catalytic efficiency. Impurities such as the free acid (2-chloro-4-methylbenzoic acid) can poison palladium catalysts, while regioisomers can lead to inseparable impurities in late-stage synthesis.

This guide defines the "Gold Standard" specifications, analytical protocols, and remediation strategies required to qualify this material for GMP and GLP environments.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before establishing specifications, we must define the material's baseline characteristics.

AttributeSpecification Data
Chemical Name Methyl 2-chloro-4-methylbenzoate
CAS Registry Number 195318-63-9
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Viscous liquid or low-melting solid (approx.[1][2] MP ~28-32°C)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Key Reactivity Ester hydrolysis, Pd-catalyzed coupling (Cl-site), Benzylic oxidation

Part 3: Impurity Genealogy & Control Strategy[7]

Understanding the origin of impurities allows for proactive control. The synthesis typically involves the esterification of 2-chloro-4-methylbenzoic acid or the chlorination of methyl p-toluate.

Synthesis & Impurity Workflow (DOT Diagram)

The following diagram illustrates the genesis of critical impurities during the standard Fischer Esterification route.

ImpurityGenealogy SM Starting Material (2-chloro-4-methylbenzoic acid) Reaction Esterification (Reflux) SM->Reaction MeOH Methanol (Reagent/Solvent) MeOH->Reaction Cat Catalyst (H2SO4 / SOCl2) Cat->Reaction Product TARGET PRODUCT Methyl 2-chloro-4-methylbenzoate Reaction->Product Major Pathway Impurity1 Impurity A: Unreacted Acid (Catalyst Poison) Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Dimethyl Ether (Volatile Side Product) Reaction->Impurity2 Side Rxn Impurity3 Impurity C: Regioisomers (If made via chlorination) Reaction->Impurity3 Isomerization Impurity4 Impurity D: Residual Solvent (MeOH/DCM) Reaction->Impurity4 Carryover

Figure 1: Impurity genealogy in the synthesis of Methyl 2-chloro-4-methylbenzoate.

Part 4: Specification Architecture (The "Gold Standard")

The following specifications are recommended for use in early-phase drug development (Pre-clinical to Phase 1).

Test AttributeMethodAcceptance CriteriaScientific Rationale
Appearance VisualColorless to pale yellow liquid/solidDarkening indicates oxidation or polymerization.
Identification H-NMR / IRConforms to StructureConfirms the methyl ester (3.9 ppm) and aromatic substitution pattern.
Assay (Purity) GC-FID≥ 98.0% (Area %)High purity required to prevent stoichiometry errors in coupling reactions.
Impurity A (Free Acid) HPLC-UV≤ 1.0%Free carboxylic acids can deactivate base-sensitive catalysts in next steps.
Impurity B (Isomers) GC-FID≤ 0.5%Regioisomers (e.g., 3-chloro) are difficult to separate after downstream coupling.
Water Content Karl Fischer≤ 0.2% w/wWater promotes hydrolysis back to the acid impurity.
Residue on Ignition Gravimetric≤ 0.1%Controls inorganic salts (catalyst residues like Na2SO4).
Residual Solvents GC-Headspace< ICH Q3C LimitsMeOH (<3000 ppm), DCM (<600 ppm).

Part 5: Analytical Methodologies

To ensure the specifications above are met, the following self-validating protocols should be employed.

Primary Assay: GC-FID Protocol

Gas Chromatography is the preferred method for assaying the ester due to its volatility and the ability to separate structural isomers.

  • Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm ID, 0.25µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • System Suitability (SST):

    • Tailing factor: 0.8 – 1.2.

    • Resolution (Main peak vs. nearest isomer): > 1.5.

Acid Impurity Tracking: HPLC-UV Protocol

GC is often unsuitable for the free acid precursor (2-chloro-4-methylbenzoic acid) due to peak tailing and dimerization. Reverse-phase HPLC is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 235 nm (Benzoate absorption max).

  • Flow Rate: 1.0 mL/min.[3][5][6]

Analytical Decision Logic (DOT Diagram)

AnalyticalLogic Sample Incoming Sample Methyl 2-chloro-4-methylbenzoate Check1 Visual Inspection (Color/State) Sample->Check1 GC GC-FID Analysis (Volatiles) Check1->GC Pass HPLC HPLC-UV Analysis (Non-Volatiles/Acids) Check1->HPLC Pass KF Karl Fischer (Moisture) Check1->KF Pass ResultGC Result: Purity & Isomers GC->ResultGC ResultHPLC Result: Free Acid Content HPLC->ResultHPLC Decision Compliance Check KF->Decision ResultGC->Decision ResultHPLC->Decision Release RELEASE BATCH Decision->Release All Specs Met Reject REJECT / REPROCESS Decision->Reject OOS

Figure 2: Analytical workflow for lot release.

Part 6: Remediation & Storage Strategies

If a batch fails specifications (Out of Spec - OOS), the following remediation steps are chemically sound based on the impurity profile.

High Acid Content (>1.0%)
  • Cause: Incomplete esterification or hydrolysis during storage.

  • Fix: Dissolve in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃). The free acid will deprotonate and move to the aqueous layer; the ester remains in the organic layer. Dry over MgSO₄ and concentrate.

High Moisture (>0.2%)
  • Cause: Hygroscopic nature of impurities or poor seal.

  • Fix: Azeotropic distillation with Toluene or drying under high vacuum over P₂O₅.

Storage Protocols
  • Temperature: 2-8°C (Refrigerated). While stable at room temperature, lower temps retard hydrolysis.

  • Atmosphere: Store under Nitrogen or Argon blanket to prevent moisture ingress.

  • Container: Amber glass (protects from light-induced radical chlorination changes) with Teflon-lined caps.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • Sielc Technologies. HPLC Analysis of Methyl Benzoate Derivatives. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Heck Coupling of Sterically Hindered Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Methyl 2-chloro-4-methylbenzoate

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction for Methyl 2-chloro-4-methylbenzoate . This substrate presents a "perfect storm" of synthetic challenges: a strong C-Cl bond (high bond dissociation energy) coupled with significant steric hindrance from the ortho-ester functionality.

Standard protocols utilizing


 or simple aryl phosphines will fail to achieve conversion due to the inability of the catalyst to undergo oxidative addition. Successful transformation requires a catalytic system designed to generate a highly active, monoligated electron-rich Palladium(0) species. This note recommends two validated protocols: a Tri-tert-butylphosphine (

)
system for maximum reactivity and a Buchwald Precatalyst (SPhos) system for enhanced stability and ease of handling.
Mechanistic Analysis & Substrate Assessment[1][2]
2.1 The Substrate Challenge

The target molecule, Methyl 2-chloro-4-methylbenzoate, possesses distinct structural features that dictate reaction conditions:

  • Leaving Group (Cl): Aryl chlorides possess a bond strength of ~96 kcal/mol, significantly higher than bromides or iodides. Oxidative addition is the rate-limiting step (RLS).

  • Ortho-Substitution (Sterics): The methyl ester at the C1 position creates steric bulk immediately adjacent to the C2-chlorine. This hinders the approach of the Palladium center.

  • Electronic Environment: While the ester is an Electron Withdrawing Group (EWG) which typically activates the ring for oxidative addition, the para-methyl group (C4) is a weak electron donor. The net effect is a moderately activated chloride that is kinetically inhibited by sterics.

2.2 The Catalytic Solution

To overcome the activation energy barrier, the ligand must be:

  • Electron-Rich (Strong

    
    -donor):  To increase electron density on the Pd center, facilitating the cleavage of the strong C-Cl bond.
    
  • Sterically Bulky (Large Cone Angle): To favor the formation of the unsaturated

    
     species (12-electron complex) rather than the inactive 
    
    
    
    species.
2.3 Mechanistic Pathway (Graphviz)

HeckCycle cluster_challenge CRITICAL BARRIER PreCat Pd(II) Precursor (Inactive) Pd0 Active L-Pd(0) (Monoligated) PreCat->Pd0 Reduction + Ligand OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Cl Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle. The red zone indicates the oxidative addition of the Ar-Cl bond, which requires electron-rich ligands like


 or SPhos to surmount the energy barrier.
Optimization Matrix

The following parameters have been screened for ortho-substituted aryl chlorides.

ParameterStandard (Avoid)Recommended (High Performance) Rationale
Catalyst Source


or


acts as a labile ligand reservoir; Acetate is cheap and stable.
Ligand

, dppf

or SPhos

provides extreme electron donation; SPhos provides stability and steric bulk.
Base

,


or

Hunig's base (

) prevents quaternary salt precipitation; Cesium assists in the "ionic" pathway.
Solvent THF, Ethanol1,4-Dioxane or DMF High boiling points required (

). Dioxane is preferred for

.
Temperature


High thermal energy is mandatory to break the C-Cl bond.
Experimental Protocols
Protocol A: The "Fu Conditions" (High Reactivity)

Best for difficult substrates where conversion is the primary issue. Uses the air-stable phosphonium salt precursor for tri-tert-butylphosphine.

Reagents:

  • Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 equiv)

  • Coupling Partner: Alkene (e.g., n-Butyl acrylate, Styrene) (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (6 mol%)
    
  • Base:

    
     (N,N-Dicyclohexylmethylamine) (1.2 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Solids Addition: Under Argon counter-flow, add

    
    , 
    
    
    
    , and the aryl chloride substrate.
  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Base & Alkene: Add

    
     and the alkene coupling partner via syringe.
    
  • Reaction: Seal the vessel. Heat to 110°C for 12–24 hours.

    • Note: The solution typically turns from dark purple/red to orange/brown.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Filter through a pad of silica gel or Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: The "Buchwald Conditions" (Scalability)

Best for scale-up and general ease of handling. SPhos is highly stable.

Reagents:

  • Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4-5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate, anhydrous) (2.0 equiv)
    
  • Solvent: Toluene or n-Butanol (if solubility is an issue).

Step-by-Step Workflow:

  • Premix: In the reaction vessel, combine

    
    , SPhos, and the aryl chloride.
    
  • Solvent: Add Toluene (degassed). Stir for 5 mins at RT to allow ligand complexation (solution turns yellow/orange).

  • Activation: Add the alkene and the solid base

    
    .
    
  • Heating: Heat to 100°C for 16 hours.

  • Workup: Dilute with water and EtOAc. Wash organic layer with brine. Dry over

    
    .
    
Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (Ar/N2) Mix Add Solids: Pd Source + Ligand + Substrate Start->Mix Solvent Add Solvent: Dioxane/Toluene (Degassed) Mix->Solvent Reagents Add Liquids: Base + Alkene Solvent->Reagents Heat Reaction: 110°C, 12-24h Reagents->Heat Check Checkpoint: TLC / LCMS Heat->Check Check->Heat Incomplete Workup Workup: Filter (Celite) & Extract Check->Workup Conversion >95%

Figure 2: Operational workflow for the Heck coupling of sterically hindered chlorides.

Troubleshooting & Critical Controls
ObservationDiagnosisCorrective Action
"Pd Black" Formation Catalyst decomposition (precipitation of inactive Pd metal).Ligand concentration is too low or ligand is oxidized. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict oxygen-free conditions.
No Reaction (<5% Conv) Oxidative addition failure.Switch to Protocol A (

). Increase temperature to 120°C. Verify the quality of the aryl chloride (ensure no hydrolysis of the ester).
Regioisomer Mix Electronic vs. Steric conflict during insertion.If using electron-rich alkenes (e.g., vinyl ethers), switch to bidentate ligands (e.g., dppp) or add Ag salts (cationic pathway) to enforce regiocontrol, though this is difficult with chlorides.
Ester Hydrolysis Base-mediated hydrolysis.Avoid hydroxide bases. Stick to

or hindered amines (

). Ensure reagents are anhydrous.
References
  • Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[1] Journal of the American Chemical Society.[1] [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (Foundational work on SPhos/XPhos ligands applicable to Heck). Journal of the American Chemical Society.[1] [Link]

  • Herrmann, W. A., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Reaction of Aryl Halides. Angewandte Chemie International Edition.[1] [Link]

  • Organic Chemistry Portal. Heck Reaction Protocols and Mechanism.[Link]

Sources

Laboratory scale synthesis protocol for Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of Methyl 2-chloro-4-methylbenzoate

Abstract & Strategic Overview

This protocol details the high-efficiency synthesis of Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9), a critical intermediate in the development of agrochemicals and pharmaceuticals. While Fischer esterification (acid-catalyzed) is a common textbook method, it is equilibrium-limited. This guide utilizes an Acyl Chloride Activation Strategy mediated by Thionyl Chloride (


).

Why this route?

  • Irreversibility: The formation of the intermediate acid chloride drives the reaction to completion, unlike reversible acid-catalyzed esterification.

  • Purification Efficiency: The byproducts (

    
     and 
    
    
    
    ) are gases, simplifying the workup to a basic wash and solvent removal.
  • Scalability: This protocol is robust for scales ranging from 1g to 100g with minimal modification.

Reaction Scheme & Mechanism

The synthesis proceeds via the in-situ generation of 2-chloro-4-methylbenzoyl chloride, which is immediately trapped by methanol to form the ester.

ReactionScheme SM 2-Chloro-4-methylbenzoic Acid (Solid) Inter [Intermediate] Acid Chloride SM->Inter Activation (-SO2, -HCl) Reagent Thionyl Chloride (SOCl2) + Methanol (MeOH) Reagent->Inter Reagent Prod Methyl 2-chloro-4-methylbenzoate (Liquid/Low-melt Solid) Inter->Prod Esterification (-HCl) Byprod Byproducts: SO2 (g) + HCl (g) Inter->Byprod

Figure 1: Reaction pathway via acyl chloride activation.

Materials & Equipment

Reagents Table:

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2-Chloro-4-methylbenzoic acid 170.591.0SolidLimiting Reagent
Thionyl Chloride (

)
118.971.5 - 2.01.638Activating Agent
Methanol (anhydrous) 32.04Excess (Solvent)0.792Nucleophile/Solvent
Dichloromethane (DCM) 84.93Solvent1.325Co-solvent (Optional)

Equipment:

  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

  • Temperature Control: Oil bath with magnetic stirrer; Ice-water bath for addition.

  • Condenser: Reflux condenser with a drying tube (

    
     or 
    
    
    
    inlet) to exclude moisture.
  • Scrubber: Gas trap (NaOH solution) to neutralize evolved

    
     and 
    
    
    
    gases.

Detailed Experimental Protocol

Scale: Based on 10.0 g (58.6 mmol) of starting acid.

Phase 1: Setup and Activation (0 - 1 Hour)
  • System Preparation: Oven-dry all glassware. Assemble the 3-neck flask with a stir bar, reflux condenser, and addition funnel. Connect the top of the condenser to the gas scrubber.

  • Charging: Add 2-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) to the flask.

  • Solvent Addition: Add Methanol (50 mL) . The solid may not dissolve completely at this stage; this is normal.

    • Note: Some protocols use pure MeOH; others use DCM as a co-solvent. Pure MeOH is sufficient here, acting as both solvent and reagent.

  • Cooling: Place the flask in an ice-water bath (0°C) . Stir for 10 minutes.

Phase 2: Reagent Addition (1 - 2 Hours)
  • Controlled Addition: Add Thionyl Chloride (8.5 mL, ~117 mmol, 2.0 equiv) dropwise via the addition funnel over 30-45 minutes.

    • Critical: The reaction is exothermic and evolves gas (

      
      ). Maintain temperature <10°C during addition to prevent vigorous boiling.
      
  • Transition: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. The solution should become clear as the acid chloride forms and reacts.

Phase 3: Reflux and Completion (3 - 6 Hours)
  • Reflux: Heat the oil bath to 65-70°C and reflux the mixture for 3-5 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting acid spot (

    
    ) should disappear, replaced by the less polar ester spot (
    
    
    
    ).
Phase 4: Workup and Isolation
  • Concentration: Cool the mixture to RT. Remove excess Methanol and

    
     using a rotary evaporator under reduced pressure.
    
    • Safety: The distillate contains

      
       and 
      
      
      
      . Handle with care in a fume hood.
  • Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) . Wash the organic layer carefully with Saturated

    
     solution (2 x 50 mL) .
    
    • Caution:

      
       evolution will occur.[1] Vent the separatory funnel frequently.
      
  • Washing: Wash with Brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.
Phase 5: Purification
  • Crude Yield: Typically >95% as a pale yellow oil or low-melting solid.

  • Final Purification: If high purity (>99%) is required for biological assays, purify via:

    • Vacuum Distillation: High boiling point (est. >220°C at atm; distill at ~110-120°C @ 1-2 mmHg).

    • Silica Gel Column: Elute with Hexane:EtOAc (95:5 to 90:10).

Characterization Data (Expected)

TechniqueExpected Signal / ValueAssignment
Appearance Colorless to pale yellow liquid/solid-

H NMR
(400 MHz,

)

7.78 (d,

=8.0 Hz, 1H)
H-6 (Ortho to Ester)

7.28 (s, 1H)
H-3 (Ortho to Cl/Me)

7.10 (d,

=8.0 Hz, 1H)
H-5 (Meta to Ester)

3.91 (s, 3H)

(Ester Methyl)

2.38 (s, 3H)

(Aromatic Methyl)
MS (ESI/GC) m/z = 184.03

Molecular Ion

Note: Chemical shifts are predicted based on 2,4-disubstituted benzoate standards [1][2].

Safety & Hazards (MSDS Summary)

  • Thionyl Chloride: Highly corrosive; reacts violently with water to release

    
     and 
    
    
    
    . Causes severe skin burns and eye damage. Always use in a fume hood.
  • 2-Chloro-4-methylbenzoic Acid: Causes skin irritation and serious eye damage.[2]

  • Methanol: Flammable liquid and vapor; toxic if swallowed or inhaled.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved October 26, 2023 from [Link]

  • Cohen, J. B., & Dudley, H. W. (1910). The chlorination of the chlorobenzoic acids. Journal of the Chemical Society, Transactions, 97, 1732-1751.

Sources

Methyl 2-chloro-4-methylbenzoate as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 75375-87-2 | Formula: C9H9ClO2 | MW: 184.62 g/mol

Executive Summary & Strategic Utility

Methyl 2-chloro-4-methylbenzoate is a trisubstituted benzene scaffold serving as a high-value intermediate in the synthesis of biaryl pharmaceuticals (kinase inhibitors) and agrochemicals (HPPD inhibitors like Tembotrione).

Its utility stems from its orthogonal reactivity profile :

  • C-2 Chlorine (Aryl Halide): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), albeit sterically hindered and requiring activated catalysts.

  • C-4 Methyl (Benzylic): Susceptible to radical halogenation, allowing conversion to aldehydes, amines, or heterocycles.

  • C-1 Ester: A masked carboxylic acid, stable under radical conditions but modifiable via hydrolysis or amidation.

This guide provides validated protocols for manipulating these three sites, addressing the specific steric and electronic challenges posed by the ortho-chloro substituent.

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways accessible from this building block.

G Start Methyl 2-chloro- 4-methylbenzoate Suzuki Biaryl Scaffolds (Suzuki Coupling) Start->Suzuki Pd(0), Ar-B(OH)2 Amination Anilines (Buchwald-Hartwig) Start->Amination Pd(0), HNR2 Bromide Benzylic Bromide (NBS Bromination) Start->Bromide NBS, AIBN Acid Benzoic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Amide Benzamides (Aminolysis) Start->Amide R-NH2, Heat Aldehyde Benzaldehydes (Sommelet Reaction) Bromide->Aldehyde Oxidation

Figure 1: Divergent synthetic pathways. Blue paths utilize the aryl chloride; Red paths utilize the benzylic methyl; Green paths utilize the ester.

Module A: The Aryl Chloride Handle (Suzuki-Miyaura Coupling)

Challenge: The chlorine atom at C-2 is less reactive than bromine/iodine (stronger C-Cl bond) and is sterically crowded by the adjacent methyl ester. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition.

Protocol 1: Suzuki Coupling with Aryl Boronic Acids

Target: Synthesis of Methyl 4-methyl-2-(aryl)benzoate.

ComponentRoleSpecifications
Substrate ElectrophileMethyl 2-chloro-4-methylbenzoate (1.0 equiv)
Boronic Acid NucleophileAr-B(OH)₂ (1.2–1.5 equiv)
Catalyst Pd SourcePd(dppf)Cl₂·DCM (3–5 mol%) OR Pd₂(dba)₃ + SPhos
Base ActivatorK₂CO₃ or K₃PO₄ (3.0 equiv)
Solvent Medium1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst rapidly under positive inert gas pressure.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Note: Aryl chlorides require higher temperatures than bromides.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Critical Insight: If the reaction is sluggish, switch to XPhos Pd G2 precatalyst. The bulky XPhos ligand prevents catalyst deactivation and accelerates oxidative addition into the hindered C-Cl bond.

Module B: The Benzylic Methyl Handle (Radical Bromination)

Challenge: Avoiding ring chlorination or hydrolysis of the ester. Solution: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) in non-polar solvent.[1]

Protocol 2: Synthesis of Methyl 2-chloro-4-(bromomethyl)benzoate

Target: Intermediate for ethers, amines, or further chain extension.

ReagentEquivNotes
Methyl 2-chloro-4-methylbenzoate1.0Dissolved in CCl₄ or Trifluorotoluene (PhCF₃)
N-Bromosuccinimide (NBS)1.05Recrystallize NBS before use to remove HBr
AIBN or Benzoyl Peroxide0.1Radical Initiator

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous PhCF₃ (Green alternative to CCl₄) (0.2 M concentration).

  • Addition: Add NBS and Initiator.

  • Activation: Heat to reflux (approx. 80–100°C). A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.

  • Duration: Reflux for 4–6 hours. Caution: Over-reaction leads to dibromomethyl species.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Isolation: Concentrate the filtrate. The product is often lachrymatory (tear-inducing); handle in a fume hood.

  • Storage: Use immediately or store at -20°C under Argon.

Module C: The Ester Handle (Hydrolysis)

Challenge: The ortho-chloro group provides steric protection to the ester carbonyl, making hydrolysis slower than in para-substituted analogs. Solution: Use Lithium Hydroxide (smaller cation) and elevated temperatures.

Protocol 3: Saponification to 2-chloro-4-methylbenzoic acid
  • Dissolution: Dissolve Methyl 2-chloro-4-methylbenzoate (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Base Addition: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at 50°C for 4–8 hours. (RT is often insufficient due to steric hindrance).

  • Quench: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH 2.

  • Isolation: The acid will precipitate as a white solid. Filter and dry.[2]

Mechanistic Visualization: Pd-Catalyzed Cross-Coupling

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the critical Oxidative Addition step which is the rate-determining step (RDS) for this aryl chloride.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Complex1 Pd(II)(Ar)(Cl)L2 OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet + Boronic Complex2 Pd(II)(Ar)(Ar')L2 TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product Product Biaryl Product RedElim->Product Substrate Aryl Chloride (Substrate) Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Figure 2: Catalytic cycle.[3] For aryl chlorides, the Oxidative Addition (Red) is energetically demanding, requiring electron-rich ligands.

References

  • Synthesis of 2-chloro-4-methylsulfonylbenzoic acid (Analogous Chemistry)

    • Patent: CN102627591B. "Preparation method of 2-chloro-4-methylsulfonylbenzoic acid."
    • Source:

  • Suzuki-Miyaura Coupling of Sterically Hindered Esters

    • Title: Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Benzylic Bromination Protocols (NBS)

    • Title: Synthesis of 4-Methoxymethylbenzoic Acid (Radical Bromination).[4][5]

    • Source: Comprehensive Organic Chemistry Experiments for the Labor
    • URL:[Link][2][6]

  • General Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Preparation of Methyl 4-(aminomethyl)benzoate (Related Amidation)

    • P
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-chloro-4-methylbenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and recrystallization of Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9 / Derivative of CAS 7697-25-8).

This compound often presents as a low-melting solid or viscous oil at room temperature (estimated MP range: 30–50°C depending on purity), making standard recrystallization challenging. The guide below prioritizes phase-control techniques to prevent "oiling out."

Subject: Optimization of Crystallization Protocols for Halogenated Benzoate Esters Ticket ID: TECH-CRYST-MCMB-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Pre-Purification Assessment

Before attempting recrystallization, you must characterize the physical state of your crude material. This molecule lies on the thermodynamic border between solid and liquid at standard laboratory conditions.

ParameterSpecification / ObservationAction Required
Physical State Viscous Oil or Waxy SolidIf oil, perform Pre-Crystallization Wash (Section 2).
Melting Point ~30–50°C (Estimated)If <30°C, use Method B (Low-Temp).
Major Impurity 2-chloro-4-methylbenzoic acidDetect via TLC (Acid drags on silica). Must be removed before crystallization.
Solubility High in EtOAc, DCM, MeOHDo not use these as single solvents for crystallization.
Decision Logic: Purification Workflow

The following flowchart outlines the critical decision path to avoid yield loss.

PurificationLogic Start Crude Methyl 2-chloro-4-methylbenzoate CheckState Physical State Check (at 25°C) Start->CheckState AcidWash Alkaline Wash Step (Remove unreacted acid) CheckState->AcidWash Always required MP_Check Melting Point Check AcidWash->MP_Check Distill High Vacuum Distillation (Preferred for Oils) MP_Check->Distill MP < 30°C (Persistent Oil) MethodA Method A: Mixed Solvent (MeOH / Water) MP_Check->MethodA MP > 35°C (Solid) MethodB Method B: Cryogenic (Pentane / -20°C) MP_Check->MethodB MP 30-35°C (Semi-solid)

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude ester.

Critical Pre-Requisite: The "Acid Wash"

Issue: Recrystallization cannot easily separate the ester product from its precursor acid (2-chloro-4-methylbenzoic acid) due to hydrogen bonding dimerization. Solution: Chemical separation must precede physical separation.

Protocol:

  • Dissolve crude ester in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash organic layer 2× with Sat. NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[1][2][3][4] Converts the unreacted benzoic acid impurity into its water-soluble sodium salt.

  • Wash 1× with Brine .

  • Dry over anhydrous MgSO₄ , filter, and concentrate fully to an oil/solid.

  • Proceed to Recrystallization.

Recrystallization Protocols

Method A: The "Anti-Solvent" Drop (Methanol/Water)

Best for: Solid crude material with high melting points (>35°C).

Theory: Methyl benzoates are highly soluble in methanol but insoluble in water. Gradual addition of water increases polarity, forcing the hydrophobic ester to organize into a lattice.

  • Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Methanol (MeOH) dropwise at room temperature (or slight warming to 40°C) until just dissolved.

    • Note: Avoid boiling methanol; the ester's MP is low, and you risk melting it into an oil rather than dissolving it.

  • Precipitation: While stirring rapidly, add cold distilled water dropwise.

    • Stop point: When a persistent turbidity (cloudiness) appears.

  • Redissolution: Add 1-2 drops of MeOH to clear the turbidity.

  • Crystallization: Cover and place in the fridge (4°C) for 12 hours.

  • Harvest: Filter the white needles/plates. Wash with cold 10% MeOH/Water.

Method B: Cryogenic Hydrocarbon Crystallization

Best for: Low-melting solids or oils that refuse to solidify.

Theory: Non-polar solvents like Pentane have very low solvation power for polar esters at low temperatures. This method uses thermal shock to force lattice formation.

  • Solvent Choice: Use n-Pentane (preferred) or n-Hexane .

  • Dissolution: Dissolve crude in the minimum amount of Pentane at room temperature.

    • Ratio: Approx 2–3 mL per gram.

  • Seeding: If available, add a seed crystal. If not, scratch the glass side with a spatula.

  • Deep Freeze: Seal the flask tightly (parafilm) and place immediately into a -20°C freezer .

  • Observation: Leave undisturbed for 24 hours. The ester should crystallize as heavy prisms.

  • Filtration: CRITICAL: Filter inside a cold room or use a chilled funnel. If the crystals warm up, they may melt back into the solvent.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob) instead of crystals. What happened?

Diagnosis: This is the most common failure mode for low-melting methyl benzoates. It occurs when the temperature exceeds the melting point of the solvated product before saturation is reached, or if the anti-solvent (water) was added too fast. Corrective Action:

  • Re-heat: Warm the mixture until the oil dissolves (if using MeOH/Water).

  • Seed: Cool to exactly 30°C. Add a seed crystal.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

  • Switch Methods: If oiling persists in MeOH/Water, switch to Method B (Pentane/-20°C) . Hydrocarbons are less prone to causing oiling in esters than aqueous mixtures.

Q2: The crystals are yellow/brown. How do I fix color?

Diagnosis: Presence of oxidized chlorinated by-products or polymerized impurities. Corrective Action:

  • Perform a Charcoal Filtration step.

  • Dissolve crude in hot EtOAc.

  • Add Activated Carbon (5 wt%). Stir for 10 mins.

  • Filter through a Celite pad.

  • Evaporate and proceed to Method A or B.

Q3: Can I just distill it?

Answer: Yes, and often you should. If the MP is <35°C, vacuum distillation is superior to recrystallization.

  • Conditions: High vacuum (<1 mmHg) is required.

  • Expected BP: Methyl benzoates typically boil >200°C at atm, but ~80–100°C at 0.5 mmHg.

  • Warning: Ensure the "Acid Wash" (Section 2) is done before distillation. Distilling in the presence of acid traces can catalyze transesterification or decomposition.

References

  • ChemicalBook. (2025). 2-Chloro-4-methylbenzoic acid Properties and Synthesis.Link

  • PubChem. (2025).[5] Methyl 2-chloro-4-methylbenzoate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Methyl 4-chlorobenzoate Product Specification (Analogous structural data).Link

  • The Good Scents Company. (2025).[5] Methyl 4-methylbenzoate Physical Properties.[5][6]Link

  • Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid (Synthesis context). CN102627591B. Link

Sources

Technical Support Center: Chlorination of Methyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Process Optimization Document ID: TSC-M4MB-CL-001 Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Executive Summary & Reaction Context

The Objective: Selective synthesis of Methyl 4-(chloromethyl)benzoate (M4CMB) via the free-radical chlorination of Methyl 4-methylbenzoate (M4MB).

The Challenge: This reaction is a competition between selectivity (mono-chlorination vs. poly-chlorination) and regioselectivity (side-chain vs. nuclear chlorination). Achieving high purity requires strict control over conversion rates, catalyst purity, and photon flux (if photo-initiated).

The following guide synthesizes industrial patent data and mechanistic principles to troubleshoot common failure modes.

Core Reaction Pathways

The diagram below illustrates the divergent pathways determined by reaction conditions (Radical vs. Ionic).

ReactionPathways Start Methyl 4-methylbenzoate (M4MB) Radical Radical Conditions (UV / AIBN / Heat) Start->Radical Ionic Ionic Conditions (FeCl3 / Metal Impurities) Start->Ionic Mono Methyl 4-(chloromethyl)benzoate (Target Product) Radical->Mono + Cl• (k1) Di Methyl 4-(dichloromethyl)benzoate (Over-chlorination) Mono->Di + Cl• (k2) Tri Methyl 4-(trichloromethyl)benzoate (Exhaustive chlorination) Di->Tri + Cl• (k3) RingCl Methyl 3-chloro-4-methylbenzoate (Nuclear Chlorination) Ionic->RingCl Electrophilic Subst.

Figure 1: Reaction network showing the competition between the desired radical pathway (blue) and undesired over-chlorination or ionic pathways (red).

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Dichloromethyl Impurity

User Report: "My GC trace shows 15% of the di-chloro impurity (Methyl 4-(dichloromethyl)benzoate). I need <2%."

Technical Diagnosis: This is a classic consecutive reaction kinetics issue. The rate constant for the second chlorination (


) is often comparable to the first (

) because the electron-withdrawing ester group deactivates the ring but has a lesser effect on the benzylic radical stability compared to alkyl substituents.
  • Root Cause: Conversion of the starting material (M4MB) was pushed too high (>80%).

  • Mechanism: As the concentration of the mono-chloro product increases, it statistically competes with the starting material for chlorine radicals.

Corrective Action:

  • Limit Conversion: Stop the reaction at 30–40% conversion of M4MB.

    • Why? At 30% conversion, the ratio of Mono:Di product is maximized (typically >95:5).

  • Recycle Strategy: The unreacted M4MB must be separated via vacuum distillation and recycled. This is the standard industrial protocol to ensure high yield.

  • Dilution (Optional): If using a solvent (e.g., Chlorobenzene or EDC), increasing dilution can statistically favor mono-chlorination, though this lowers throughput.

Issue 2: Presence of Ring-Chlorinated By-products

User Report: "We are detecting Methyl 3-chloro-4-methylbenzoate. We are using UV initiation."

Technical Diagnosis: Ring chlorination occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, not a radical mechanism. This indicates the presence of a Lewis Acid catalyst or "ionic" chlorine species.[1]

  • Root Cause:

    • Metal Contamination: Use of stainless steel reactors (Fe ions) or rust in the system acting as a Lewis acid (

      
      ).
      
    • Moisture: Water can facilitate ionic pathways.

    • Lack of Radical Flux: If the UV lamp is weak or the radical initiator (AIBN) is dead, the radical chain slows down, allowing the slower background electrophilic reaction to become visible.

Corrective Action:

  • Check Metallurgy: Ensure the reactor is glass-lined or Hastelloy . Avoid standard stainless steel if possible, or passivate thoroughly.

  • Sequester Metals: Add a trace amount of a chelator or ensure feedstocks are metal-free.

  • Boost Radical Initiation: Increase UV intensity or add a chemical initiator (e.g., AIBN, BPO) to outcompete the ionic pathway. The radical rate (

    
    ) must be significantly faster than the ionic rate (
    
    
    
    ).
Issue 3: "High-Boiling" Unknown Impurities

User Report: "Distillation bottoms are viscous and dark. Mass balance is poor."

Technical Diagnosis: These are likely Friedel-Crafts alkylation products or radical coupling dimers .

  • Mechanism: Benzyl chlorides are potent electrophiles. In the presence of trace metal ions and heat, M4CMB can alkylate a neighboring aromatic ring, forming dimers (diphenylmethane derivatives).

  • Root Cause: Reaction temperature >140°C or prolonged residence time in the reboiler during distillation.

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 70°C and 110°C . Do not exceed 140°C [1].

  • Distillation Safety: Use high vacuum to keep pot temperature low during purification. Add a radical inhibitor (e.g., phenolic antioxidant) to the distillation pot to prevent polymerization.

Optimized Experimental Protocol

Method: Photo-Chemical Chlorination of Methyl 4-Methylbenzoate

Materials & Equipment[1][2][3][4]
  • Substrate: Methyl 4-methylbenzoate (Purity >99%).

  • Reagent: Chlorine gas (

    
    ), dried.
    
  • Catalyst: UV Lamp (Medium pressure Hg) or AIBN (if chemical initiation preferred).

  • Solvent: Neat (solvent-free) is preferred for industrial throughput; 1,2-Dichloroethane (EDC) or Chlorobenzene for lab scale.

Step-by-Step Procedure
  • Setup: Charge M4MB into a glass-lined reactor equipped with a condenser, stirrer, and chlorine sparger.

    • Critical Checkpoint: Ensure the system is dry. Moisture leads to hydrolysis (acid formation).

  • Initiation: Heat the mixture to 100°C . Turn on the UV lamp.[2]

    • Note: If using AIBN, add it in portions (0.1 mol%) throughout the reaction.

  • Chlorination: Introduce

    
     gas slowly.
    
    • Rate Control: The reaction is exothermic.[3][4] Adjust

      
       flow to maintain temperature at 100–110°C.
      
  • Monitoring: Analyze aliquots via GC every 30 minutes.

    • Stop Criteria: Terminate gas flow when M4MB conversion reaches 35% .

    • Warning: Do not rely on time; rely on conversion data.

  • Work-up:

    • Purge with Nitrogen (

      
      ) to remove dissolved 
      
      
      
      and
      
      
      .
    • Fractional Distillation:

      • Fraction 1: Unreacted M4MB (Recycle).

      • Fraction 2: Product M4CMB (Target).

      • Residue: Di/Tri-chlorinated species.[1]

Data Table: Conversion vs. Selectivity

Typical values based on kinetic modeling of benzylic chlorination.

Conversion of M4MB (%)Mono-Cl Selectivity (%)Di-Cl Impurity (%)Recommended Action
10%>98%<1%Continue Reaction
35% ~92% ~5% STOP POINT (Optimal)
50%~80%15%Purification Difficult
80%<60%>30%Batch Failed

FAQ: Frequently Asked Questions

Q: Can I use Sulfuryl Chloride (


) instead of Chlorine gas? 
A:  Yes. 

with a radical initiator (AIBN/BPO) is a standard lab-scale alternative. It is easier to handle than gas but more expensive. The selectivity profile is similar, but removing sulfur residues can be an additional purification step.

Q: Why is my reaction induction period so long? A: Oxygen is a radical scavenger. If you did not purge the reactor with Nitrogen before starting, the reaction will not start until all


 is consumed.
  • Solution: Degas solvents and purge headspace with

    
     for 15 mins.
    

Q: Is the product sensitive to moisture? A: Yes. Benzyl chlorides can hydrolyze to benzyl alcohols and HCl, especially at high temperatures. Store the crude mixture under dry nitrogen and distill promptly.

Decision Logic for Impurity Analysis

TroubleshootingTree Start Analyze Crude Mixture (GC) CheckImpurity Identify Major Impurity Start->CheckImpurity Dichlor >5% Dichloromethyl CheckImpurity->Dichlor Ring Ring-Chloro Present CheckImpurity->Ring Boilers Tarry Residue / High Boilers CheckImpurity->Boilers Action1 Reduce Conversion Target (Stop at 30-35%) Dichlor->Action1 CheckMetal Check for Iron/Rust Check UV Intensity Ring->CheckMetal Action2 Switch to Glass Reactor Add Chelator CheckMetal->Action2 CheckTemp Check Reaction Temp Boilers->CheckTemp Action3 Maintain T < 110°C Avoid Over-cooking CheckTemp->Action3

Figure 2: Diagnostic flowchart for identifying and resolving impurity issues in chlorination batches.

References

  • Vertex AI Search . (2026). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents. 2

  • Vertex AI Search . (2026). US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure. Google Patents. 1[1][2][5][6][7][8]

  • Vertex AI Search . (2026). Methyl 4-methylbenzoate: Structure and Safety. Guidechem. 9[1][2][5][6][7][8]

  • Vertex AI Search . (2026). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. 3

Sources

Technical Support Center: Purification of Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric impurities during their work with this compound. As a key intermediate in various synthetic pathways, the isomeric purity of Methyl 2-chloro-4-methylbenzoate is paramount for ensuring the desired reaction outcomes, optimizing yields, and maintaining the safety and efficacy profile of final drug products.

This document provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and effectively remove common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with Methyl 2-chloro-4-methylbenzoate, and where do they come from?

A: The presence and identity of isomeric impurities are intrinsically linked to the synthetic route employed. The most common isomers arise from the non-selective substitution on the toluene precursor during chlorination or other electrophilic aromatic substitution reactions.

The primary isomers of concern are other regioisomers of methyl chloromethylbenzoate, where the chloro and methyl groups are positioned differently on the benzene ring. A frequent and challenging impurity to separate is Methyl 4-chloro-2-methylbenzoate .

  • Target Molecule: Methyl 2-chloro-4-methylbenzoate[1]

  • Common Isomeric Impurity: Methyl 4-chloro-2-methylbenzoate[2]

These impurities typically form when the directing effects of the methyl and carboxylate precursor groups lead to substitution at multiple positions on the aromatic ring. For instance, the chlorination of p-toluic acid or its methyl ester can result in a mixture of isomers that are subsequently carried through the synthesis.[3]

Q2: Why is the removal of these isomeric impurities so critical for my research?

A: Isomeric impurities can have significant and detrimental effects on downstream applications, particularly in drug development:

  • Altered Biological Activity: Different isomers can exhibit vastly different pharmacological and toxicological profiles. An unintended isomer could be inactive, less active, or even toxic, compromising the integrity of your study.

  • Reaction Byproducts: The presence of an incorrect isomer can lead to the formation of undesired byproducts in subsequent synthetic steps, complicating purification and reducing the yield of your target molecule.

  • Regulatory Scrutiny: For pharmaceutical applications, regulatory bodies have stringent requirements for the characterization and control of impurities.[4] Failing to control isomeric purity can lead to significant delays and regulatory hurdles.

  • Difficulty in Final Purification: Isomers often have very similar physical and chemical properties, making them difficult to remove from the final active pharmaceutical ingredient (API). It is almost always more efficient to remove them at an early intermediate stage.[4]

Q3: What is the best first step to determine the level of isomeric contamination in my sample?

A: The most reliable and widely used technique for quantifying isomeric purity is High-Performance Liquid Chromatography (HPLC) .[5][6] A well-developed reversed-phase HPLC method can typically resolve and quantify isomers with high precision and sensitivity. Gas Chromatography (GC) can also be applicable if the compound is volatile and thermally stable.[6]

For structural confirmation of which isomers are present, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The distinct chemical shifts and coupling patterns of the aromatic protons for each isomer will allow for unambiguous identification.[6]

Troubleshooting Guide: Navigating Purification Challenges

This section addresses common issues encountered during the purification of Methyl 2-chloro-4-methylbenzoate.

Q1: My initial HPLC analysis confirms a significant level of isomeric impurity. What purification strategy should I try first?

A: Your choice of initial purification strategy depends on the physical properties of your product and the scale of your experiment.

  • Assess Physical State: Is your crude product a liquid or a solid at room temperature?

  • Check Physical Properties: Look up the boiling points and solubility data for your target molecule and the suspected isomeric impurities. Even small differences can be exploited.

The logical flow for selecting a purification method is outlined in the diagram below.

G start Crude Product with Isomeric Impurity check_bp Significant Difference in Boiling Points? start->check_bp check_solid Is the Compound Solid at Room Temperature? check_bp->check_solid  No frac_dist Attempt Fractional Distillation check_bp->frac_dist  Yes recryst Attempt Recrystallization check_solid->recryst  Yes prep_lc Utilize Preparative Chromatography check_solid->prep_lc  No end_node Purity Confirmed by HPLC/NMR frac_dist->end_node recryst->end_node prep_lc->end_node

Caption: Decision workflow for selecting an appropriate purification method.

Q2: I attempted fractional distillation, but the separation of isomers was inefficient. What could have gone wrong?

A: Fractional distillation relies on the difference in the boiling points of the components in a mixture.[7] Poor separation is common if:

  • Insufficient Boiling Point Difference: Isomers often have very close boiling points. A difference of less than 20-25 °C makes separation by standard laboratory fractional distillation extremely difficult.[8][9]

  • Inefficient Column: The efficiency of the fractionating column (measured in "theoretical plates") is crucial. For isomers with close boiling points, a long, well-insulated column (like a Vigreux or packed column) is necessary to achieve adequate separation.[9]

  • Distillation Rate: Distilling too quickly prevents the establishment of a proper temperature gradient within the column, effectively nullifying the fractionation process. The distillation should be performed slowly and steadily.

  • Enantiomers Present: It is critical to note that fractional distillation cannot separate enantiomers (optical isomers), as they have identical boiling points.[10][11]

Troubleshooting Tip: If your isomers have a boiling point difference of 5-20 °C, consider using a vacuum fractional distillation setup. Lowering the pressure reduces the boiling points and can sometimes magnify the relative volatility difference between the isomers.

Q3: My attempts at recrystallization have failed to improve purity. What should I do next?

A: Recrystallization is a powerful technique for purifying solids based on differences in solubility.[12] Failure typically stems from an inappropriate solvent system or the nature of the impurity.

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] If both the desired product and the isomeric impurity have similar solubility profiles in the chosen solvent, separation will be poor.

  • "Oiling Out": The compound may separate from the solution as a liquid ("oil") rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Impurity Co-crystallization: If the impurity has a very similar structure to the target molecule, it can become incorporated into the crystal lattice of the desired product, preventing its removal.

Troubleshooting Tip: Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof).[13] A two-solvent system (one in which the compound is soluble and one in which it is not) can often provide the fine-tuning needed for successful crystallization. A patent for separating similar isomers, 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, successfully used toluene for recrystallization.[14]

Q4: When is it appropriate to move to a chromatographic separation method?

A: You should consider preparative chromatography when other methods fail or when very high purity (>99.5%) is required.[15]

  • Failed Classical Methods: If both fractional distillation and recrystallization have proven ineffective, preparative HPLC or flash chromatography is the logical next step.[16]

  • Complex Mixtures: If your sample contains multiple isomers or other impurities, chromatography provides superior resolving power.

  • Small Scale: For small quantities of material (mg to g scale), preparative HPLC is often more efficient and results in higher recovery than optimizing a difficult distillation or recrystallization.[16]

  • High-Purity Requirement: For applications like reference standard preparation or final API purification, preparative chromatography is the gold standard for achieving the highest levels of purity.[15][17]

Data Summary: Physical Properties of Isomers

A key element of designing a separation strategy is understanding the differences in the physical properties of the target compound and its impurities.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
Methyl 2-chloro-4-methylbenzoate C₉H₉ClO₂184.62Chlorine is ortho to the ester group.
Methyl 4-chloro-2-methylbenzoate C₉H₉ClO₂184.62Chlorine is para to the ester group.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for developing an HPLC method to resolve Methyl 2-chloro-4-methylbenzoate from its isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in Acetonitrile (ACN) to ~1 mg/mL prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 5-10 µL onto C18 column prep2->hplc1 hplc2 Run gradient elution (e.g., ACN/Water) hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Calculate area % to determine purity data1->data2

Caption: Standard workflow for HPLC purity assessment.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The C18 stationary phase separates compounds based on hydrophobicity. Isomers with different chlorine and methyl positions will have slight differences in polarity, allowing for separation. A gradient elution is used to ensure that all components are eluted in a reasonable time.[5]

Protocol 2: Purification by Recrystallization

This protocol outlines a systematic approach to finding a suitable recrystallization solvent.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a different solvent to each tube (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol).

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the material well.

    • Heat the tubes that showed poor solubility. If the material dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath.

    • Observe for crystal formation. The solvent that yields the most high-quality crystals is your best choice. A mixture of solvents can also be tested (e.g., ethanol/water).[13]

  • Bulk Recrystallization:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.[12]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).[18]

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

  • Validation: Analyze the purity of the recrystallized material and the mother liquor by HPLC to assess the effectiveness of the purification.

References

  • ResearchGate. (n.d.). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • YMC CO., LTD. (n.d.). Effective preparative separation techniques. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved February 7, 2026, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and antimicrobial activity of some novel pyrimidine derivatives. Retrieved February 7, 2026, from [Link]

  • PubMed. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Retrieved February 7, 2026, from [Link]

  • University Website. (n.d.). Preparation of Methyl Benzoate. Retrieved February 7, 2026, from a generic university chemistry experiment page.
  • ResearchGate. (n.d.). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). Chem 30 8.1.1 Fractional Distillation. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved February 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022). Fractional distillation → M (isomeric products) What are N and M? Retrieved February 7, 2026, from [Link]

  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved February 7, 2026, from [Link]

  • Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Strategies for Preserving Methyl 2-chloro-4-methylbenzoate Integrity During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth, experience-driven advice to address a common yet critical challenge in organic synthesis: preventing the unintended hydrolysis of Methyl 2-chloro-4-methylbenzoate during the workup phase of a reaction. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize your yield and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-chloro-4-methylbenzoate susceptible to hydrolysis during workup?

A1: Methyl 2-chloro-4-methylbenzoate, like all esters, is susceptible to hydrolysis—a chemical reaction in which water cleaves the ester bond to form a carboxylic acid (2-chloro-4-methylbenzoic acid) and an alcohol (methanol). This process can be catalyzed by the presence of either acid or base.[1][2] Standard workup procedures often involve aqueous acidic or basic washes to neutralize the reaction mixture or remove impurities. These conditions, if not carefully controlled, can inadvertently promote the hydrolysis of the ester product, leading to reduced yield and the formation of a significant acidic impurity that can complicate purification.

Q2: What are the primary mechanisms of ester hydrolysis I should be aware of?

A2: There are two primary mechanisms to consider:

  • Acid-Catalyzed Hydrolysis: This is a reversible process.[1][3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] To minimize hydrolysis, it is crucial to limit the exposure of the ester to aqueous acid, especially at elevated temperatures.[3][4]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction under basic conditions.[1][3][5] The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[6] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack, driving the reaction to completion.[3][5] This is why even brief contact with strong aqueous bases can be detrimental to your ester's integrity.

Q3: How do the substituents on Methyl 2-chloro-4-methylbenzoate influence its stability?

A3: The electronic and steric properties of the substituents play a role. The chloro and methyl groups on the benzene ring have opposing electronic effects. The chloro group is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, the methyl group is electron-donating. However, the most significant factor for this particular molecule is the steric hindrance provided by the ortho-chloro substituent. This steric bulk can partially shield the carbonyl carbon from the approach of nucleophiles, including water and hydroxide ions, which can slow down the rate of hydrolysis compared to unhindered esters.[7]

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section provides a systematic approach to diagnosing and solving issues related to the hydrolysis of Methyl 2-chloro-4-methylbenzoate during your experimental workup.

Identifying the Problem: Have I lost my ester to hydrolysis?

The primary indicator of hydrolysis is a lower than expected yield of the desired ester and the presence of 2-chloro-4-methylbenzoic acid as a major byproduct. This can be confirmed by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the ester, typically appearing as a more polar spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and shifts in the aromatic protons' signals can indicate hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the molecular ion corresponding to the carboxylic acid.

Decision Tree for Optimizing Your Workup

To systematically troubleshoot and prevent hydrolysis, consider the following decision tree:

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis of Methyl 2-chloro-4-methylbenzoate start Start: Low Yield or Presence of Carboxylic Acid check_base Was a strong aqueous base (e.g., NaOH, KOH) used? start->check_base check_acid Was a strong aqueous acid (e.g., HCl, H2SO4) used? check_base->check_acid No sol_base Solution: Use a milder base (e.g., sat. NaHCO3, Na2CO3) or a non-aqueous workup. check_base->sol_base Yes check_temp Was the workup performed at room temperature or higher? check_acid->check_temp No sol_acid Solution: Use a dilute, cold acid and minimize contact time. check_acid->sol_acid Yes check_time Was the exposure to aqueous layers prolonged? check_temp->check_time No sol_temp Solution: Perform all aqueous steps in an ice bath. check_temp->sol_temp Yes sol_time Solution: Work efficiently. Do not let layers sit unseparated. check_time->sol_time Yes

Caption: Decision tree for troubleshooting hydrolysis during workup.

Recommended Workup Protocols

Based on the principles discussed, here are detailed protocols designed to minimize the risk of hydrolysis.

Protocol 1: Mild Aqueous Workup

This protocol is suitable for reactions where residual acid needs to be neutralized.

Objective: To neutralize the reaction mixture and remove water-soluble impurities while minimizing ester hydrolysis.

Materials:

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled

  • Brine (saturated NaCl solution), pre-chilled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a pre-chilled, saturated solution of sodium bicarbonate. Rationale: A weak base like sodium bicarbonate will neutralize strong acids without significantly promoting ester hydrolysis. Using a cold, saturated solution further reduces the rate of hydrolysis and minimizes the amount of water introduced.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Washing: Wash the combined organic layers sequentially with pre-chilled saturated sodium bicarbonate solution and then with pre-chilled brine. Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure, preferably using a rotary evaporator with a water bath temperature kept below 40°C.

Protocol 2: Non-Aqueous Workup

This protocol is ideal for reactions that are sensitive to water.

Objective: To isolate the product without the use of aqueous solutions.

Procedure:

  • Solvent Removal: If the reaction solvent is volatile, concentrate the reaction mixture directly under reduced pressure.

  • Direct Purification: If the crude product is an oil or a solid that can be readily purified, proceed directly to column chromatography.

  • Solid-Phase Extraction: For smaller scale reactions, consider using a silica gel plug. Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and pass it through a short column of silica gel. The desired ester will elute, while more polar impurities will be retained.

Advanced Considerations and Best Practices

  • Temperature Control: Always perform aqueous workups at low temperatures (0-5 °C) to slow down the kinetics of hydrolysis.[7]

  • Minimize Contact Time: Perform extractions and phase separations as quickly and efficiently as possible.[7] Do not let the organic layer remain in contact with an aqueous acidic or basic layer for an extended period.

  • Choice of Base: If a basic wash is necessary, always opt for a weak inorganic base like sodium bicarbonate or sodium carbonate over strong bases like sodium hydroxide or potassium hydroxide.[7]

  • Solvent Evaporation: When concentrating the final product, be mindful of the temperature. For heat-sensitive compounds, a Kuderna-Danish evaporator can be a gentler alternative to a rotary evaporator for removing the final traces of solvent.[8][9][10]

Comparative Stability under Different Workup Conditions
Workup ConditionpH RangeRisk of HydrolysisRecommended For
Strong Acid Wash (e.g., 1M HCl) < 2HighNot recommended unless absolutely necessary and with extreme care (low temp, short contact time).
Weak Acid Wash (e.g., 10% Citric Acid) 2 - 4ModerateNeutralizing strong bases.
Water Wash ~7LowRemoving water-soluble impurities when no acid or base is present.
Weak Base Wash (e.g., sat. NaHCO₃) 8 - 9Low to ModerateNeutralizing strong acids. This is the preferred method.
Strong Base Wash (e.g., 1M NaOH) > 12Very HighNot recommended for ester workups due to rapid saponification.[1][5]

By understanding the mechanisms of ester hydrolysis and implementing these carefully considered workup strategies, you can significantly improve the outcome of your syntheses involving Methyl 2-chloro-4-methylbenzoate and other sensitive ester compounds.

References

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 7, 2026, from [Link]

  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 7, 2026, from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved February 7, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • Organomation. (n.d.). Solvent Evaporation System - Models 12018, 12010, 12027 & 12037. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • ResearchGate. (2025, August 10). Methyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Retrieved February 7, 2026, from [Link]

  • Labconco. (2025, April 25). Evaporator & Concentrator Purchasing Guide. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Chlorophenyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved February 7, 2026, from [Link]

  • Quora. (2022, October 19). What is the principle and use of kuderna danish concentration and how to use glassware? Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved February 7, 2026, from [Link]

Sources

Catalyst selection for reactions involving Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: M2C4M-TECH-001 Status: Active Last Updated: February 7, 2026

Reactivity Profile & "Personality" of the Molecule

Methyl 2-chloro-4-methylbenzoate is a deceptive building block. While it appears to be a standard aryl chloride, the ortho-relationship between the methyl ester (-COOMe) and the chlorine atom creates a specific steric and electronic environment that dictates catalyst selection.

  • Electronic Effect: The ester is an Electron Withdrawing Group (EWG) ortho to the chlorine. This theoretically activates the C-Cl bond for oxidative addition compared to chlorotoluene. However, the 4-methyl group (electron-donating) slightly counteracts this activation.

  • Steric Effect: The ester group provides significant steric bulk. Standard triphenylphosphine (

    
    ) based palladium catalysts often fail because they cannot effectively accommodate the oxidative addition step or facilitate the reductive elimination in this crowded environment.
    
  • Chemoselectivity Risk: The methyl ester is prone to hydrolysis (saponification) or transesterification if the reaction conditions (specifically the base) are too aggressive.

Catalyst Selection Matrix

The following table summarizes the recommended catalytic systems based on the desired transformation.

Reaction ClassTarget BondRecommended Catalyst SystemBase SelectionCritical Note
Suzuki-Miyaura C-CPd(OAc)₂ + SPhos (or XPhos)K₃PO₄ (3.0 equiv)SPhos is preferred for its stability and ability to handle steric bulk.
Buchwald-Hartwig C-NBrettPhos Pd G3 Cs₂CO₃Avoid NaOtBu . Strong alkoxides will hydrolyze the ester immediately.
Sonogashira C-C (Alkyne)PdCl₂(PPh₃)₂ + CuI Et₃N (excess)Requires high purity CuI to prevent homocoupling.
Hydrolysis O-HLiOH·H₂O N/AUse THF/Water (3:1) at 0°C to prevent decarboxylation or side reactions.

Protocol 1: Suzuki-Miyaura Coupling (High-Steric Challenge)

Objective: Coupling M2C4M with an aryl boronic acid without hydrolyzing the ester.

The "Why" Behind the Chemistry

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The bulky cyclohexyl groups on the phosphorus facilitate the oxidative addition into the hindered ortho-C-Cl bond. The biaryl backbone prevents the formation of inactive palladium dimers, ensuring high turnover numbers (TON).

Step-by-Step Methodology
  • Charge the Vessel: In a glovebox or under Argon flow, add:

    • M2C4M (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%) - Note: Maintain a 1:2 Pd:Ligand ratio.

    • K₃PO₄ (3.0 equiv) - Grind to fine powder before use.

  • Solvent Addition: Add Toluene/Water (10:1 ratio). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

  • Degassing (Crucial): Sparge with Argon for 15 minutes. Oxygen is the enemy of the electron-rich phosphine ligand.

  • Reaction: Heat to 80°C for 12-16 hours.

  • Checkpoint: Monitor by TLC or LCMS.

    • Success Indicator: Disappearance of the starting chloride (M2C4M).

    • Failure Mode: If starting material remains but boronic acid is gone, you likely have "Protodeboronation" of the boronic acid. Action: Add more boronic acid and lower temp to 70°C.

Protocol 2: Buchwald-Hartwig Amination (Ester Preservation)

Objective: Amination of the C-Cl bond while keeping the Methyl Ester intact.

The "Why" Behind the Chemistry

Standard conditions often use Sodium tert-butoxide (NaOtBu), which is a strong enough base to attack the ester group of M2C4M. We switch to Cesium Carbonate (Cs₂CO₃) , a milder base. To compensate for the weaker base, we use BrettPhos Pd G3 , a highly active precatalyst that facilitates amine binding without requiring harsh deprotonation.

Step-by-Step Methodology
  • Charge the Vessel:

    • M2C4M (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • BrettPhos Pd G3 (1-3 mol%)

    • Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temperature: 100°C.

  • Checkpoint:

    • Visual: The reaction often turns from pale yellow to dark orange/brown.

    • LCMS: Check for the mass of [Product + H]⁺. If you see [Product - Me + H]⁺ (mass loss of 14), you have hydrolyzed the ester to the acid.

Troubleshooting Guides (FAQ)

Issue A: "I am seeing the carboxylic acid instead of the ester product."

Diagnosis: Saponification has occurred.

  • Cause 1: You used a hydroxide base (NaOH, KOH) or a strong alkoxide (NaOtBu, NaOMe).

  • Cause 2: Your solvent was "wet" (contained water) while heating with a carbonate base.

  • Solution: Switch to anhydrous K₃PO₄ or Cs₂CO₃ . Ensure solvents are dried over molecular sieves.

Issue B: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst death (poisoning) or ligand oxidation.

  • Cause: The ortho-chloro position is sterically demanding. If the catalyst isn't active enough, it precipitates as Pd-black.

  • Solution:

    • Increase catalyst loading to 5 mol%.

    • Switch to XPhos Pd G3 (Precatalyst). Precatalysts activate faster and more reliably than mixing Pd(OAc)₂ + Ligand manually.

Issue C: "I see 'homocoupling' of my boronic acid."

Diagnosis: Oxidative homocoupling.

  • Cause: Presence of Oxygen in the reaction vessel.

  • Solution: Improve your degassing technique. Use "Freeze-Pump-Thaw" (3 cycles) instead of simple sparging.

Decision Logic & Workflow Visualizations

Diagram 1: Catalyst Selection Decision Tree

This logic tree guides you to the correct catalyst system based on your desired outcome and substrate constraints.

CatalystSelection Start Substrate: Methyl 2-chloro-4-methylbenzoate ReactionType Select Transformation Start->ReactionType CC_Bond C-C Bond Formation ReactionType->CC_Bond CN_Bond C-N Bond Formation ReactionType->CN_Bond Hydrolysis Ester Hydrolysis ReactionType->Hydrolysis Suzuki Suzuki Coupling (Aryl Boronic Acid) CC_Bond->Suzuki Buchwald Buchwald-Hartwig (Amines) CN_Bond->Buchwald Saponification Saponification (LiOH/NaOH) Hydrolysis->Saponification StericCheck Is Boronic Acid Sterically Hindered? Suzuki->StericCheck BaseCheck Base Sensitivity Check (Ester Protection) Buchwald->BaseCheck SPhos Rec: Pd(OAc)2 + SPhos Base: K3PO4 StericCheck->SPhos No/Moderate XPhos Rec: XPhos Pd G3 Base: K3PO4 StericCheck->XPhos Yes (Ortho-subs) BrettPhos Rec: BrettPhos Pd G3 Base: Cs2CO3 (Weak Base) BaseCheck->BrettPhos Preserve Ester NaOtBu AVOID: NaOtBu (Causes Hydrolysis) BaseCheck->NaOtBu Do NOT Use

Caption: Decision tree for selecting the optimal catalyst/base system for Methyl 2-chloro-4-methylbenzoate derivatives.

Diagram 2: Suzuki Coupling Workflow (SPhos System)

A visual representation of the experimental protocol to ensure reproducibility.

SuzukiWorkflow Prep 1. Prep Dry Solvents Argon Atmosphere Mix 2. Mix Solids M2C4M + Boronic Acid Pd(OAc)2 + SPhos + K3PO4 Prep->Mix Degas 3. Degas Sparge Ar (15 min) or Freeze-Pump-Thaw Mix->Degas Heat 4. Reaction 80°C, 12-16h Toluene/Water (10:1) Degas->Heat Check 5. Checkpoint (TLC/LCMS) Heat->Check Decision Conversion? Check->Decision Workup Workup Filter through Celite Extract EtOAc Decision->Workup >95% Trouble See Troubleshooting (Add Catalyst/Temp) Decision->Trouble <50%

Caption: Step-by-step workflow for the SPhos-mediated Suzuki coupling of M2C4M.

References

  • Sigma-Aldrich. Methyl 4-chlorobenzoate Reactivity Profile.[1] (Analogous reactivity data). Link

  • ChemicalBook. Methyl 2-chloro-4-methylbenzoate Properties and CAS 195318-63-9.Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Catalyst Selection.Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Conditions.Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4] Angewandte Chemie International Edition.[2] Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination using Pd G3 Precatalysts. Chemical Science. (Supporting the use of BrettPhos G3). Link

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful and often sensitive reactions. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice needed to ensure safe, controlled, and reproducible outcomes.

The synthesis of substituted benzoates, whether through Fischer esterification or acylation with benzoyl chlorides, frequently involves significant heat release. An uncontrolled exotherm, known as a thermal runaway, can lead to hazardous pressure buildup, boiling over of reactants, and decomposition of both product and reactants, posing serious safety risks and compromising yield and purity.[1][2][3] This guide is structured to help you proactively manage these risks and troubleshoot issues as they arise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of exothermic reactions in benzoate synthesis.

Q1: Which synthesis routes to substituted benzoates are most likely to be dangerously exothermic?

A1: While most esterification reactions are exothermic, the rate of heat evolution is the critical factor.

  • Acylation with Benzoyl Chlorides: Reactions of substituted benzoyl chlorides with alcohols are typically very fast and highly exothermic.[4] The high reactivity of the acyl chloride can lead to a rapid temperature increase if the addition is not carefully controlled.[4]

  • Fischer-Speier Esterification with Anhydrides: Using an acid anhydride (like acetic anhydride) instead of a carboxylic acid is also highly exothermic and can be prone to runaway behavior if not properly managed.[1]

  • Acid-Catalyzed Esterification: The standard Fischer esterification of a substituted benzoic acid with an alcohol is generally less vigorous. However, the reaction is still exothermic, and the use of strong acid catalysts (like sulfuric acid) and heating to drive the equilibrium can contribute to thermal hazards if cooling fails or reactants are mixed improperly.[5]

Q2: What is a "thermal runaway" and why is it so dangerous?

A2: A thermal runaway is a positive feedback loop where the heat generated by the reaction exceeds the rate of heat removal from the reactor.[6][7] This surplus heat increases the reaction mixture's temperature, which exponentially accelerates the reaction rate. This, in turn, generates heat even faster.[7] The consequences can be severe, ranging from product degradation to violent boiling, reactor over-pressurization, and even explosion.[2] Elevated temperatures can also initiate secondary decomposition reactions, which are often more energetic and can produce large volumes of gas.[2]

Q3: How does reaction scale-up affect exotherm management?

A3: Scaling up a reaction is not a linear process and presents significant thermal management challenges.[8] As the reactor volume increases, its surface area-to-volume ratio decreases.[8][9] Since heat is generated throughout the volume but dissipated through the surface (the reactor walls), larger batches are inherently more difficult to cool.[9] A reaction that is easily controlled in a 100 mL flask may become a dangerous runaway in a 10 L vessel without a proportional increase in cooling capacity and careful procedural adjustments.[8][9]

Q4: Can solvent choice help manage an exotherm?

A4: Yes, solvent selection is a critical control parameter.

  • Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, acting as a thermal buffer.

  • Boiling Point: A solvent with a suitable boiling point can provide passive cooling through reflux, where the solvent boils, removes heat as latent heat of vaporization, and is then condensed and returned to the reactor. However, this must be carefully planned to avoid over-pressurization.

  • Dilution: Simply increasing the volume of a suitable solvent can help moderate temperature changes by increasing the thermal mass of the system.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific problems encountered during an experiment.

Issue: "My reaction temperature is rising too quickly, even with an ice bath!"
Potential Cause Explanation Immediate Action & Solution
Reagent Addition Rate is Too High The rate of heat generation is exceeding the cooling capacity of your setup. This is the most common cause of thermal excursions.[10][11]1. Immediately stop the addition of the limiting reagent.[12] 2. Monitor the temperature. If it continues to rise, prepare for emergency cooling (e.g., adding dry ice to the bath solvent). 3. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate .[12][13]
Inadequate Mixing/Stirring Poor agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[14] When these hot spots eventually mix, they can cause a sudden, sharp temperature spike.1. Increase the stirring rate. Ensure the vortex is sufficient to indicate good mixing throughout the volume.[14] 2. For viscous mixtures, consider switching to a more powerful overhead stirrer. 3. Check that the stir bar or impeller is appropriately sized for the vessel.
Cooling Bath Inefficiency The ice bath may not be making sufficient contact with the flask, or the heat transfer is poor.1. Ensure the flask is immersed as deeply as possible in the cooling bath.[12] 2. Add a solvent like water or brine to the ice to create a slurry, which provides much better surface contact and heat transfer than dry ice alone.
Incorrect Reagent Concentration Using reagents that are more concentrated than specified in the protocol will lead to a faster reaction and greater heat output per unit volume.1. Stop the reaction. 2. Double-check your calculations and the concentration of your starting materials. 3. If feasible and safe, dilute the reagent being added before resuming the addition slowly.[12]
Issue: "The reaction showed a delayed exotherm (an induction period)."
Potential Cause Explanation Immediate Action & Solution
Slow Reaction Initiation Some reactions have an induction period where an intermediate or catalyst needs to form before the main exothermic process begins. During this time, the limiting reagent can build up to a dangerous level.[10]1. Stop reagent addition immediately if you notice the temperature is not rising as expected. 2. Do NOT increase the temperature to try and "kick-start" it. This can lead to a violent, uncontrolled reaction once it initiates.[10] 3. Wait for signs of reaction (slight temperature increase, color change) before resuming addition at a very slow rate.
Impure Reagents Inhibitors present as impurities in a starting material can prevent the reaction from starting. Once the inhibitor is consumed, the reaction can begin abruptly.1. Use reagents from a trusted source and check their specifications. 2. Consider purification of starting materials if induction periods are a recurring issue.
Issue: "I'm seeing product decomposition or unexpected byproducts."
Potential Cause Explanation Immediate Action & Solution
Excessive Reaction Temperature Even minor temperature excursions can be high enough to initiate decomposition pathways or unwanted side reactions, reducing yield and purity.[10] Over-nitration is a classic example in related chemistries.[10]1. Improve your cooling efficiency. Use a larger bath or a colder bath (e.g., ice-salt, dry ice-acetone). 2. Refine the addition rate. The goal is to maintain a steady, controlled temperature throughout the addition.[13] 3. For future runs, perform the reaction at a lower temperature if the kinetics allow.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and responding to an unexpected temperature rise.

G start Problem: Unexpected Temperature Rise check_addition Is reagent addition ongoing? start->check_addition stop_addition Action: IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes no_addition Addition is complete check_addition->no_addition No check_stirring Is mixing adequate? (e.g., sufficient vortex) stop_addition->check_stirring increase_stirring Action: Increase Stirring Rate check_stirring->increase_stirring No check_cooling Is cooling bath efficient? (slurry, good contact) check_stirring->check_cooling Yes increase_stirring->check_cooling improve_cooling Action: Improve Cooling Bath (add solvent, lower temp) check_cooling->improve_cooling No reassess Reassess & Resume Cautiously (Slower addition rate) check_cooling->reassess Yes improve_cooling->reassess no_addition->check_stirring

Caption: Troubleshooting workflow for a thermal excursion event.

Part 3: Best Practices & Experimental Protocol

Proactive planning is the most effective way to manage exothermic reactions. The following section outlines best practices and a sample protocol.

Core Principles for Exotherm Management
  • Controlled Addition: The limiting, most reactive reagent should always be added slowly and portion-wise to the other reactants.[10][13] This is known as a semi-batch process and ensures that the potential for heat generation is always kept low.[8] Never add all reagents at once unless the reaction is known to be safe at that scale.[13]

  • Continuous Monitoring: Always have a thermometer or thermocouple directly in the reaction mixture, and monitor it constantly during the addition.[13]

  • Efficient Cooling: Have an appropriately sized cooling bath ready before you start.[13] For highly exothermic reactions, pre-cool the main reaction vessel before beginning the addition.[13]

  • Vigorous Stirring: Ensure efficient mixing to dissipate heat and prevent the formation of localized hot spots.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[15] Working in a fume hood is essential.[15]

Diagram of a Controlled Experimental Setup

G cluster_0 Controlled Exothermic Reaction Setup flask Reaction Flask stir_plate Stir Plate / Cooling Bath stir_plate->flask Efficient Stirring & External Cooling thermometer Thermometer thermometer->flask Continuous Temp. Monitoring add_funnel Addition Funnel add_funnel->flask Slow, dropwise addition of reactive reagent condenser Condenser (Optional for reflux)

Caption: Key components for a safe laboratory batch reaction setup.

Sample Protocol: Synthesis of Methyl 4-Nitrobenzoate

This protocol describes the esterification of 4-nitrobenzoyl chloride with methanol. This reaction is highly exothermic and requires careful control.

Materials:

  • 4-Nitrobenzoyl chloride

  • Methanol (anhydrous)

  • Pyridine or Triethylamine (as an HCl scavenger)

  • Dichloromethane (DCM, as solvent)

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Addition funnel

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, thermometer, and an addition funnel. Ensure the setup is in a fume hood.

  • Initial Charge: To the flask, add methanol (1.2 equivalents) and the amine base (1.1 equivalents), dissolved in a sufficient volume of DCM.

  • Pre-Cooling: Place the flask in the ice-water bath and stir the solution until the internal temperature is between 0-5 °C.[13]

  • Reagent Preparation: Dissolve the 4-nitrobenzoyl chloride (1.0 equivalent) in DCM in the addition funnel.

  • Controlled Addition: Begin adding the 4-nitrobenzoyl chloride solution dropwise from the addition funnel into the stirring methanol solution. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 10 °C. [13] This step is critical for controlling the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, slowly add cold water to quench any remaining acyl chloride. Proceed with a standard aqueous workup to isolate and purify the methyl 4-nitrobenzoate product.

Advanced Control Strategies

For industrial applications or particularly hazardous reactions, more advanced control methods are employed:

  • Continuous Flow Chemistry: Flow reactors offer superior heat transfer due to their extremely high surface-area-to-volume ratio.[16] Reactants are pumped and mixed in a narrow tube or channel, and the heat of reaction is rapidly dissipated through the reactor walls.[17] This technology allows many highly exothermic reactions to be performed safely at higher temperatures than would be possible in a batch reactor, often leading to faster reaction times and higher yields.[18]

  • Reaction Calorimetry: Before scaling up, reaction calorimeters (RC) are used to measure the heat evolved during a reaction under controlled conditions. This data is essential for understanding the reaction kinetics and calculating the cooling requirements needed for safe operation at a larger scale.[5][14]

By understanding the principles of reaction hazards and implementing these robust control, monitoring, and troubleshooting strategies, researchers can safely and effectively perform exothermic syntheses of substituted benzoates.

References
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Lab Pro.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • managing exothermic reactions during the synthesis of (4-methylphenyl)diazene. Benchchem.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Why should heat not be given in the reaction that benzoyl chloride is present?. (2023, February 1). ResearchGate.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022, June 15). Chemical Engineering Transactions.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Designing and operating safe chemical reaction processes HSG143. Stichting Veiligheid Voorop.
  • Thermal Reaction Hazards – Your Problem?. Stonehouse Process Safety.
  • Benefits of Continuous Flow Chemistry. METTLER TOLEDO.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
  • Runaway Reaction for the Esterification of Acetic Anhydride with Methanol Catalyzed by Sulfuric Acid. ResearchGate.
  • Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. (2025, September 15). Chemical Engineering Transactions.
  • Go with the flow. SCI.
  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer.

Sources

Analytical techniques for monitoring Methyl 2-chloro-4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Methyl 2-chloro-4-methylbenzoate Synthesis

Current Status: Operational Operator: Senior Application Scientist (Dr. A. Chen) Ticket Subject: Analytical Protocols & Troubleshooting for CAS 195318-63-9 Synthesis

Executive Summary

You are synthesizing Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9) from 2-chloro-4-methylbenzoic acid (CAS: 7697-25-8).

The Core Challenge: The chlorine atom at the ortho position (C2) creates significant steric hindrance near the carbonyl center. Unlike simple benzoic acid esterifications, this reaction often exhibits sluggish kinetics and requires rigorous monitoring to distinguish between "stalled equilibrium" and "completed conversion."

This guide prioritizes Reverse-Phase HPLC for reaction progression and GC-MS for impurity profiling (regioisomers).

Module 1: Reaction Progression (HPLC)

Primary Technique: RP-HPLC (UV Detection)

Common Ticket: "My starting material and product peaks are co-eluting or tailing."

Diagnosis: The starting material (2-chloro-4-methylbenzoic acid) is a weak acid (pKa ~2.8–3.0, lower than benzoic acid due to the electron-withdrawing Cl). If your mobile phase pH is near or above this pKa, the acid ionizes, eluting early with the void volume or tailing significantly. The ester (product) is neutral and hydrophobic.

The Fix: pH Suppression You must suppress the ionization of the carboxylic acid to retain it on a C18 column and separate it from the ester.

Protocol: Acid-Suppressed Gradient Method

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µmStandard hydrophobic retention.
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.2)CRITICAL: Low pH ensures Acid is protonated (neutral).
Mobile Phase B Acetonitrile (ACN)Elutes the hydrophobic ester.
Gradient 0-2 min: 30% B (Isocratic)2-10 min: 30%

90% B10-12 min: 90% B
Forces the non-polar Ester to elute later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 235 nm & 254 nm235 nm targets the carbonyl; 254 nm targets the aromatic ring.

Expected Retention Behavior:

  • Starting Material (Acid): ~4–6 min (Sharp peak due to pH suppression).

  • Product (Ester): ~9–11 min (Retained longer due to methyl cap).

Module 2: Impurity Profiling (GC-MS)

Primary Technique: Gas Chromatography - Mass Spectrometry[1][2][3][4][5][6][7][8]

Common Ticket: "I see 'ghost' peaks with the same mass as my product."

Diagnosis: You are likely seeing Regioisomers . If your starting material was synthesized via chlorination of 4-methylbenzoic acid, you might have traces of 3-chloro-4-methylbenzoate (meta-chloro). Mass spectrometry (EI source) often gives identical fragmentation patterns (m/z 184 parent, m/z 153 loss of -OCH3, m/z 125 loss of -COOCH3) for these isomers.

The Fix: Retention Indices & Thermal Program Isomers separate based on boiling point and polarity differences, not mass.

Protocol: Isomer-Resolving GC Method

  • Inlet: Split (20:1), 250°C.

  • Column: DB-5MS or HP-5 (30m x 0.25mm x 0.25µm). Note: A wax column (DB-Wax) provides better separation for isomers but has lower thermal stability.

  • Carrier: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 160°C (Slow ramp separates isomers).

    • Ramp 25°C/min to 280°C (Bake out heavy tars).

Data Interpretation Table:

CompoundApprox.[4][5][8][9][10][11][12][13][14] Retention Index (DB-5)Key MS Fragments (m/z)
Methyl 2-chloro-4-methylbenzoate ~1290184, 153, 125 (Base: 153)
Methyl 3-chloro-4-methylbenzoate ~1310184, 153, 125 (Base: 153)
Starting Acid (Underivatized) Tails/Poor Shape170, 153 (Often dehydrates in injector)

Warning: Do not rely on GC for quantitative analysis of the unreacted acid unless you derivatize it (e.g., TMS-diazomethane) first. The free acid interacts with the liner and gives non-linear responses. Use HPLC for conversion tracking; use GC for product purity.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Analytical Decision Matrix

Use this logic to select the correct tool for your current problem.

AnalyticalDecision start Problem Detected decision What is the issue? start->decision conversion Incomplete Conversion (Acid remaining) decision->conversion Reaction Tracking purity Unknown Impurities (Same Mass) decision->purity Final QC water Yield Loss (Hydrolysis) decision->water Process Control hplc USE HPLC (Reverse Phase) Acidic Mobile Phase Detects Acid & Ester conversion->hplc gcms USE GC-MS Slow Ramp Rate Detects Isomers purity->gcms kf USE Karl Fischer Check Water Content (<0.1% required) water->kf

Figure 1: Analytical Decision Matrix for Benzoate Synthesis.

Workflow 2: Synthesis Monitoring Loop

Standard Operating Procedure (SOP) for sampling.

SynthesisLoop reaction Reaction Mixture (Acid + MeOH + Catalyst) sample Take Aliquot (50 µL) reaction->sample quench Quench (Add 1mL ACN/Water 50:50) sample->quench filter Filter (0.22 µm PTFE) quench->filter analyze Inject HPLC filter->analyze decision Conversion > 98%? analyze->decision workup Proceed to Workup (Bicarb Wash) decision->workup Yes wait Add Catalyst/Time Remove Water decision->wait No wait->reaction

Figure 2: In-Process Control (IPC) Sampling Loop.

FAQ: Frequently Asked Questions

Q1: Why is the reaction stalling at 80% conversion?

  • Technical Insight: This is an equilibrium reaction (Fisher Esterification).[12] The ortho-chlorine provides steric bulk, making the forward reaction slower, but the equilibrium constant (

    
    ) is primarily driven by thermodynamics.
    
  • Solution: You must remove water to drive Le Chatelier's principle.

    • Lab Scale: Use a Dean-Stark trap (if using a co-solvent like toluene) or molecular sieves (3A).

    • Check: If using Thionyl Chloride (

      
      ) instead of acid catalysis, ensure the 
      
      
      
      gas is venting properly, as dissolved
      
      
      can act as a nucleophile competitor.

Q2: Can I use TLC for quick monitoring?

  • Yes.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization: UV Light (254 nm).[4]

  • Rf Values: The Ester will travel near the solvent front (Rf ~0.7-0.8); the Acid will stay near the baseline (Rf ~0.1-0.2) due to hydrogen bonding with silica.

Q3: My GC-MS shows a peak at M+2 (m/z 186). Is this an impurity?

  • No. This is the Chlorine Isotope Signature . Chlorine naturally exists as

    
     (75%) and 
    
    
    
    (25%).
  • Validation: You must see a 3:1 ratio between the m/z 184 and m/z 186 peaks. If this ratio is distorted, you may have a co-eluting impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Methyl 2-chloro-4-methylbenzoate Mass Spectrum (NIST Mass Spectrometry Data Center). Retrieved from [Link](Note: General reference for chlorinated benzoate fragmentation patterns).

  • PubChem. 2-Chloro-4-methylbenzoic acid (Starting Material Data).[9][10][11] Retrieved from [Link][9][11]

Sources

Stability and storage conditions for Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Topic: Methyl 2-chloro-4-methylbenzoate CAS: 75392-48-6 (Note: Isomeric variations exist; this guide covers the 2-chloro-4-methyl isomer specifically).[1]

Technical Profile & Critical Properties

Before addressing storage, we must establish the physicochemical baseline of Methyl 2-chloro-4-methylbenzoate .[2] This compound is a bifunctional intermediate containing an aryl chloride and a methyl ester .[1][2]

PropertySpecification / Behavior
Physical State Liquid or Low-Melting Solid. (Isomers range from oils to solids with MP ~30-45°C).[1][2] High purity samples may crystallize near room temperature.[1][2]
Molecular Formula C₉H₉ClO₂
Primary Reactivity Electrophilic Carbonyl: The ester group is susceptible to nucleophilic attack (hydrolysis).[1][2] Aryl Chloride: Generally stable but susceptible to Pd-catalyzed coupling or strong nucleophilic aromatic substitution.[1][2]
Hydrolytic Risk Moderate to High. The electron-withdrawing chlorine atom at the ortho position increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to non-halogenated analogues.[1][2]

Comprehensive Storage Protocol

The Core Directive: The primary degradation pathway for this compound is hydrolysis (cleavage of the ester by water) and transesterification (exchange of the alkoxy group if stored in alcohols).[1][2]

Long-Term Storage Strategy ( > 1 Month)
  • Temperature: +2°C to +8°C (Refrigerated).

    • Reasoning: Lower temperatures kinetically inhibit the hydrolysis reaction rate.[1][2] While the aryl chloride is stable, the ester bond is thermodynamically unstable in the presence of moisture.[1][2]

  • Atmosphere: Inert Gas (Argon or Nitrogen). [1]

    • Reasoning: Air contains humidity.[1][2] Backfilling the vial with Argon (which is heavier than air and blankets the liquid) prevents atmospheric moisture from dissolving into the ester.[1][2]

  • Container: Amber Glass Vials with Teflon-lined Caps.

    • Reasoning: Amber glass protects against incidental UV degradation (though this molecule is not acutely photosensitive, halogenated aromatics can undergo slow photolysis).[1][2] Teflon liners prevent leaching of plasticizers from standard caps.[1][2]

Short-Term / Working Bench Strategy
  • Solvent Choice: If storing as a solution, avoid protic solvents (Methanol, Ethanol, Water).[1][2]

    • Safe Solvents: Dichloromethane (DCM), Ethyl Acetate (anhydrous), or DMSO (anhydrous).[1][2]

    • Risk:[3] Storing in Methanol can lead to "silent" degradation if the compound transesterifies (though in this specific case, it is already a methyl ester, so methanol is safe unless the target is a different ester).[1][2]

Troubleshooting & FAQs

This section addresses specific anomalies researchers may encounter.

Q1: "My sample has developed a white precipitate or cloudiness. Is it still usable?"

Diagnosis: Likely Hydrolysis .[1][2] Mechanism: Moisture has entered the container.[1][2] The ester bond cleaves, releasing Methanol and forming 2-chloro-4-methylbenzoic acid .[2]

  • The Evidence: The starting material (ester) is likely a liquid or oil.[1][2][4] The degradation product (acid) is a solid with a much higher melting point (typically >180°C for benzoic acid derivatives).[1][2] The "cloudiness" is the acid crashing out of the solution.[1][2]

  • Action:

    • Filter: If the amount is small, filter the liquid through a syringe filter (0.2 µm PTFE).[1][2]

    • Wash: Dissolve the sample in an organic solvent (e.g., Ethyl Acetate) and wash with a basic aqueous solution (Sodium Bicarbonate).[1][2] The acid impurity will move to the aqueous layer; the intact ester remains in the organic layer.[1][2]

Q2: "The 1H NMR shows a clean spectrum, but the mass balance is off. What happened?"

Diagnosis: Volatile Loss or Solvent Occlusion . Reasoning: Methyl esters are moderately volatile.[1][2] If the sample was placed on a high-vacuum line for an extended period to remove solvents, you may have sublimed or evaporated the compound itself.[1][2]

  • Action: Avoid prolonged exposure to high vacuum (< 1 mbar) at room temperature.[1][2] Use a rotary evaporator with controlled pressure.[1][2]

Q3: "Can I store this compound in Methanol or Ethanol?"

Diagnosis: Transesterification Risk.

  • Methanol: Safe (since it is a methyl ester), provided the methanol is anhydrous.[1][2]

  • Ethanol: UNSAFE. Over time, trace acid/base impurities on glassware can catalyze the exchange of the methyl group for an ethyl group, converting your sample to Ethyl 2-chloro-4-methylbenzoate .[1] This creates a mixture that is difficult to separate.[1][2]

Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for storage and the chemical mechanism of the primary degradation threat.

Figure 1: Storage & Handling Decision Tree

StorageProtocol Start Sample Arrival / Synthesis CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid/Oil (High Purity) CheckState->Liquid Standard Solid Solid (Possible Isomer/Impurity) CheckState->Solid Verify MP StorageDecision Intended Usage Duration? Liquid->StorageDecision Solid->StorageDecision ShortTerm < 1 Week (Active Use) StorageDecision->ShortTerm Immediate LongTerm > 1 Month (Storage) StorageDecision->LongTerm Archive Bench Store at RT Desiccator Recommended Avoid Alcohol Solvents ShortTerm->Bench Fridge Store at 2-8°C Amber Vial Under Argon/N2 LongTerm->Fridge

Caption: Decision matrix for handling Methyl 2-chloro-4-methylbenzoate based on physical state and usage duration.

Figure 2: The Hydrolysis Degradation Pathway[1]

Hydrolysis Ester Methyl 2-chloro-4-methylbenzoate (Liquid/Oil) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate + H2O (Slow) Water H2O (Atmospheric Moisture) Water->Intermediate Acid 2-chloro-4-methylbenzoic acid (Solid Precipitate) Intermediate->Acid Irreversible Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Mechanism of hydrolysis. The formation of the solid acid precipitate is the primary visual indicator of degradation.[1]

References

  • PubChem. Methyl 2-chloro-4-methylbenzoate (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Ingold, C. K. Structure and Mechanism in Organic Chemistry.[1][2][5] Cornell University Press.[1][2][5] (Foundational text on BAc2 ester hydrolysis mechanisms).

Sources

Validation & Comparative

Comparative Guide: HPLC Quantification of Methyl 2-chloro-4-methylbenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-methylbenzoate (CAS: 50613-81-7 / 195318-63-9) is a critical intermediate in the synthesis of agrochemicals (e.g., Tembotrione) and pharmaceutical precursors. Its purity is a critical quality attribute (CQA) because residual free acid (2-chloro-4-methylbenzoic acid) or isomeric impurities can significantly degrade the yield and stereoselectivity of downstream reactions.

While Gas Chromatography (GC-FID) is often the default for volatile esters, this guide argues for High-Performance Liquid Chromatography (HPLC-UV) as the superior method for purity profiling. HPLC offers distinct advantages in quantifying the polar hydrolytic impurity (the free acid) without the need for derivatization, ensuring a more accurate "mass balance" assessment of the material's quality.

Chemical Context & Method Selection

The core analytical challenge lies in separating the non-polar ester from its polar precursors and potential side-reaction byproducts.

Comparative Analysis: HPLC-UV vs. GC-FID

The following table contrasts the two primary methodologies available for this analysis.

FeatureHPLC-UV (Recommended) GC-FID (Alternative)
Primary Mechanism Polarity-based partition (Reverse Phase).Volatility-based separation.
Target Analytes Excellent for both the Ester and the Free Acid impurity.Excellent for the Ester ; Poor for the Free Acid (tailing/adsorption).
Sample Prep Simple dissolution (ACN/Water).[1]Simple, but may require derivatization (silylation) for acid quantification.
Thermal Stability Ambient operation (no degradation).High temp (200°C+) may degrade thermally labile impurities.
Detection Limit High sensitivity for aromatics (UV 254nm).High sensitivity for carbon content.
Verdict Preferred for Purity & Stability Testing. Preferred for Process Control (IPC) of the ester only.
Decision Matrix (DOT Visualization)

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on the specific impurity profile required.

MethodSelection Start Start: Define Analytical Goal IsVolatile Is the sample volatile? Start->IsVolatile AcidConcern Is Free Acid (Hydrolysis) a concern? IsVolatile->AcidConcern Yes UseHPLC SELECT HPLC-UV (Quantifies Ester + Acid) IsVolatile->UseHPLC No (or Thermally Unstable) HighThroughput Is <5 min run time required? AcidConcern->HighThroughput No (Ester only) AcidConcern->UseHPLC Yes (Critical Purity) UseGC SELECT GC-FID (Quantifies Ester Only) HighThroughput->UseGC Yes DerivGC SELECT GC w/ Derivatization (Complex Prep) HighThroughput->DerivGC No (Need Acid Quant)

Caption: Decision Logic for selecting HPLC vs. GC based on the necessity of quantifying the hydrolytic acid impurity.

The Optimized HPLC Protocol

This protocol utilizes a Reverse Phase (RP-HPLC) approach.[1][2] The critical parameter here is the pH of the mobile phase . The free acid impurity (pKa ~4.0) must be kept protonated (pH < 3.0) to prevent peak tailing and ensure resolution from the ester.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (Strong absorption for the benzoate ring).

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program: A gradient is recommended to elute the polar acid early and the non-polar ester later, while cleaning the column of any dimers.

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.06040Initial Hold
10.02080Elution of Ester
12.02080Wash
12.16040Re-equilibration
15.06040End
Standard Preparation
  • Stock Solution: Dissolve 50.0 mg of Methyl 2-chloro-4-methylbenzoate Reference Standard in 50 mL of Acetonitrile.

  • Impurity Stock: Dissolve 10.0 mg of 2-chloro-4-methylbenzoic acid in 50 mL of Acetonitrile.

  • System Suitability Solution: Mix aliquots of both stocks to achieve a concentration of 0.5 mg/mL (Ester) and 0.05 mg/mL (Acid).

Experimental Workflow & Causality

The following diagram details the experimental logic, highlighting why specific steps are taken (e.g., Acidification).

ExperimentalWorkflow Sample Sample Weighing Dissolution Dissolve in ACN (Ensures solubility of Ester) Sample->Dissolution Injection HPLC Injection Dissolution->Injection MobilePhase Mobile Phase Prep (Add H3PO4 -> pH 2.5) MobilePhase->Injection AcidSuppression Mechanism: Acidic pH suppresses ionization of Free Acid Impurity MobilePhase->AcidSuppression Separation Column Separation (C18 Stationary Phase) Injection->Separation Detection UV Detection (254nm) Separation->Detection HydrophobicInteraction Mechanism: Ester interacts strongly with C18 (Retains longer) Separation->HydrophobicInteraction AcidSuppression->Separation Prevents Tailing

Caption: Workflow illustrating the critical role of pH suppression in separating the acid impurity from the ester.

Validation & Performance Data

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of expected performance metrics based on experimental data for substituted benzoates.

System Suitability Criteria

Before routine analysis, the system must pass these checks:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 (between Acid and Ester)Ensures accurate integration of the impurity.
Tailing Factor (T) < 1.5 (for both peaks)Indicates successful suppression of silanol interactions.
Theoretical Plates (N) > 5000Ensures column efficiency.
RSD (Area) < 1.0% (n=5 injections)Confirms system precision.
Method Performance Matrix (Representative Data)
Validation ParameterResult (Typical)Protocol Link
Linearity (R²) > 0.999 (Range: 50-150% target)Plot Area vs. Concentration.
Accuracy (Recovery) 98.5% - 101.5%Spike samples with known impurity amounts.
Precision (Repeatability) RSD < 0.8%6 replicates of a single sample.
LOD (Limit of Detection) ~0.05 µg/mLSignal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation) ~0.15 µg/mLSignal-to-Noise ratio of 10:1.

Troubleshooting Guide

Issue: The acid impurity peak is broad or splitting.

  • Cause: The mobile phase pH is likely too close to the pKa of the acid (approx pH 4.0).

  • Solution: Lower the pH of Solvent A to 2.5 using Phosphoric Acid. This forces the acid into its non-ionized form, sharpening the peak.

Issue: Retention time drift.

  • Cause: Temperature fluctuations or incomplete column equilibration.

  • Solution: Use a column oven at 30°C and ensure 5-10 column volumes of equilibration time after the gradient resets.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • PubChem. "Methyl 2-chloro-4-methylbenzoate (Compound Summary)." National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text for Reverse Phase mechanism).
  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025. [Link]

  • U.S. Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF.

Sources

A Researcher's Guide to the Comparative Reactivity of Halobenzoates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Among the plethora of available substrates, halobenzoates are of significant interest due to their commercial availability and the dual functionality offered by the halogen and the ester group. However, the success and efficiency of a cross-coupling strategy are profoundly dictated by the nature of the halogen atom on the benzoate ring.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, chloro-, and fluorobenzoates in cornerstone cross-coupling reactions. We will explore the fundamental principles governing their reactivity, present comparative data, and offer practical experimental insights to aid researchers in catalyst selection and reaction optimization.

Fundamental Principles Governing Reactivity

The reactivity of a halobenzoate in a cross-coupling reaction is primarily governed by the strength of the carbon-halogen (C–X) bond. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] A weaker C–X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.

The Halogen's Impact: Bond Dissociation Energy

The strength of the C–X bond decreases down the halogen group, which directly correlates with the observed reactivity trend in cross-coupling reactions:

I > Br > Cl >> F

This trend is rooted in the bond dissociation energies (BDEs) of the C–X bond. Aryl iodides have the lowest BDE, making them the most reactive substrates, while aryl fluorides possess a very strong C–F bond, rendering them largely unreactive under standard cross-coupling conditions.[2]

BondTypical BDE (kcal/mol)Relative Reactivity
C–I~65Very High
C–Br~83[3]High
C–Cl~98[3]Moderate
C–F~123Very Low

Table 1: Approximate bond dissociation energies for halobenzenes and their relative reactivity.

Electronic Influence of the Ester Group

The ester moiety (–COOR) is an electron-withdrawing group, which influences the reactivity of the halobenzoate in several ways. It can render the aryl ring more electron-deficient, which can, in some cases, facilitate the oxidative addition step.[4] However, its position relative to the halogen is crucial. For instance, an ester group para to the halogen will have a more pronounced electronic effect than one in the meta position.

The Role of Steric Hindrance

The position of the halogen and ester group can introduce steric challenges. An ortho-substituted halobenzoate, for example, can be significantly less reactive than its meta or para isomers due to steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.[5][6] Overcoming this often requires specialized, bulky ligands on the palladium catalyst to facilitate the reaction.[7]

Comparative Reactivity in Key Cross-Coupling Reactions

The general reactivity trend of I > Br > Cl holds true across most major cross-coupling reactions, but the specific conditions and catalyst systems required can vary significantly.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C–C bond-forming reactions.[8][9]

  • Iodobenzoates: Readily undergo coupling at or near room temperature with a wide range of boronic acids, often with simple palladium sources like Pd(PPh₃)₄.[8]

  • Bromobenzoates: Are also excellent substrates but typically require slightly elevated temperatures and often benefit from more robust catalyst systems.[10]

  • Chlorobenzoates: Historically challenging, the coupling of chlorobenzoates has been made possible by the development of specialized ligands.[11] These ligands are typically bulky and electron-rich, which promotes the difficult oxidative addition of the C–Cl bond.[12]

HalobenzoateTypical Catalyst/LigandTemperatureRelative Rate
Methyl 4-iodobenzoatePd(PPh₃)₄Room Temp - 50°C++++
Methyl 4-bromobenzoatePd(OAc)₂ / SPhos80 - 100°C+++
Methyl 4-chlorobenzoatePd₂(dba)₃ / XPhos100 - 120°C+

Table 2: General comparison of halobenzoate reactivity in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C–N bonds.[13][14] The reactivity trend of the halogens is particularly pronounced here.

  • Iodo- and Bromobenzoates: Couple efficiently with a broad range of amines using various palladium/phosphine ligand systems.[15]

  • Chlorobenzoates: The amination of chlorobenzoates can be particularly difficult and is a testament to the advances in catalyst development.[16] Achieving reasonable yields often necessitates the use of highly specialized, bulky phosphine ligands.[16]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C–C bond between an aryl halide and a terminal alkyne.[17][18]

  • Iodobenzoates: Are highly reactive and can often be coupled at room temperature.[19]

  • Bromobenzoates: Generally require heating to achieve good conversion.[19]

  • This difference in reactivity can be exploited for selective couplings. For instance, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling can often be performed selectively at the iodo position by running the reaction at room temperature.[17][19]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[20][21]

  • Iodo- and Bromobenzoates: Are standard substrates for the Heck reaction.

  • Chlorobenzoates: Are generally less reactive and require more forcing conditions or highly active catalyst systems to achieve good yields.[22]

Visualizing the Catalytic Process and Reactivity

To better understand the underlying principles, the following diagrams illustrate the general palladium cross-coupling cycle and the workflow for a typical reaction.

Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Halobenzoate) Ar-X->Oxidative_Addition R-M R-M (Coupling Partner) R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Trend cluster_reactivity Halobenzoate Reactivity I Iodobenzoate Br Bromobenzoate I->Br Decreasing Reactivity Cl Chlorobenzoate Br->Cl Decreasing Reactivity F Fluorobenzoate Cl->F Decreasing Reactivity

Caption: Reactivity trend of halobenzoates in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 4-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100°C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow A 1. Reagent Addition (Halobenzoate, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition B->C D 4. Heating & Stirring (Reaction Monitoring) C->D E 5. Workup (Quenching, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The choice of halobenzoate as a substrate in cross-coupling reactions is a critical parameter that dictates the required reaction conditions and the feasibility of the transformation. The well-established reactivity trend of I > Br > Cl >> F is a direct consequence of the carbon-halogen bond strength. While iodides and bromides are generally reliable substrates, the ability to effectively utilize the more economical and abundant chlorides has been a significant achievement in the field, driven by innovations in ligand design. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their cross-coupling strategies involving halobenzoates.

References

  • Wikipedia. Sonogashira coupling. Link

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Link

  • BenchChem. Reactivity comparison of halogenated anilines in cross-coupling. Link

  • National Center for Biotechnology Information. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Link

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Link

  • National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Link

  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Link

  • BenchChem. Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling. Link

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Link

  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Link

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Link

  • National Center for Biotechnology Information. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Link

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Link

  • ACS Publications. Redox-Active Esters in Fe-Catalyzed C–C Coupling. Link

  • ACS Publications. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Link

  • National Center for Biotechnology Information. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. Link

  • Chemistry LibreTexts. (2023). Heck Reaction. Link

  • ResearchGate. Esters as electrophiles in the Suzuki–Miyaura coupling. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

  • National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Link

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Myers, A. The Suzuki Reaction. Chem 115. Link

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Link

  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Link

  • ResearchGate. (2026). Bond Dissociation Energy of Halogen Oxides. Link

  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Link

  • ResearchGate. Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate.... Link

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Link

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Link

  • National Center for Biotechnology Information. (2013). Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. PubMed. Link

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Link

  • National Center for Biotechnology Information. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Link

  • MDPI. Heck Reaction—State of the Art. Link

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Link

  • MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Link

  • Wikipedia. Bond dissociation energy. Link

  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Link

  • ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Link

  • Unacademy. Enthalpies of Bond Dissociation. Link

  • Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Link

  • Quora. (2019). What is the bond dissociation energy order of halogens?. Link

  • ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).. Link

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Link

  • ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Link

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Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling Methyl 2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile of Methyl 2-chloro-4-methylbenzoate

Based on the known hazards of analogous compounds such as methyl benzoate, and various chlorinated and methylated benzoic acid derivatives, we can infer a likely hazard profile for Methyl 2-chloro-4-methylbenzoate. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively. The primary hazards are expected to be:

Hazard Classification (Inferred)GHS Hazard StatementRationale and Implications for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2]Accidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is paramount.
Skin Irritation (Category 2) H315: Causes skin irritation[3][4]Direct contact with the skin is likely to cause redness, itching, and inflammation. Protective gloves are mandatory.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[3][4]Splashes to the eyes can result in significant irritation and potential damage. Appropriate eye and face protection is non-negotiable.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation[4]Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing and discomfort. All handling must be conducted in a certified chemical fume hood.

Your Shield: A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical component of risk mitigation. For Methyl 2-chloro-4-methylbenzoate, a comprehensive PPE strategy is required to create a reliable barrier against all potential routes of exposure.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.[5]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.

Causality: The enclosed design of goggles prevents liquid splashes from reaching the eyes from the sides, top, and bottom. A face shield provides an additional layer of protection for the entire face.

Hand Protection: Choosing the Right Glove Material

The selection of appropriate gloves is critical, as skin contact is a primary route of exposure. The choice of glove material must be based on its resistance to both chlorinated and aromatic compounds, as well as esters.

  • Recommended Materials:

    • Viton®/Butyl Rubber: These materials generally offer excellent resistance to chlorinated and aromatic solvents.[6]

    • Nitrile (thicker than standard disposable gloves): While standard thin nitrile gloves may offer limited splash protection, they are not suitable for prolonged contact.[7] For more substantial work, a thicker nitrile glove (e.g., >8 mil) is recommended. Always check the manufacturer's specific chemical resistance data.[8][9]

  • Gloves to Avoid:

    • Latex: Natural rubber latex gloves offer poor resistance to many organic solvents and are not recommended.

Self-Validating Protocol: Before beginning any work, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. For extended operations, consider double-gloving. If you are splashed with the chemical, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Protection: In the event of handling large quantities where significant exposure is possible, chemical-resistant coveralls may be necessary.

Operational Integrity: Never wear your lab coat outside of the laboratory to prevent the spread of contamination.[10]

Respiratory Protection: Ensuring Clean Air

All handling of Methyl 2-chloro-4-methylbenzoate that has the potential to generate aerosols or vapors must be conducted within a certified chemical fume hood.[11][12]

  • Engineering Control: The primary method of respiratory protection is the use of a properly functioning chemical fume hood. Verify that the hood has been certified within the last year and that the airflow is adequate before starting work.[13]

  • Respirators: In the absence of adequate engineering controls, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be required.[14] Use of respirators is subject to a comprehensive respiratory protection program, including fit testing and medical clearance, as mandated by OSHA standard 29 CFR 1910.134.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe Handling and Operational Workflow

A systematic approach to handling Methyl 2-chloro-4-methylbenzoate is essential for minimizing risk.

dot

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing Sequence (Contaminated) prep Review Inferred Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed gather_ppe Gather Required PPE prep->gather_ppe don_coat 1. Don Lab Coat gather_ppe->don_coat don_gloves 2. Don Inner Gloves (if double-gloving) don_coat->don_gloves don_outer_gloves 3. Don Outer Gloves (e.g., Butyl Rubber) don_gloves->don_outer_gloves don_goggles 4. Don Goggles don_outer_gloves->don_goggles don_shield 5. Don Face Shield (if needed) don_goggles->don_shield fume_hood Work in Certified Chemical Fume Hood don_shield->fume_hood doff_outer_gloves 1. Remove Outer Gloves fume_hood->doff_outer_gloves After Handling doff_shield 2. Remove Face Shield doff_outer_gloves->doff_shield doff_coat 3. Remove Lab Coat doff_shield->doff_coat doff_goggles 4. Remove Goggles doff_coat->doff_goggles doff_inner_gloves 5. Remove Inner Gloves doff_goggles->doff_inner_gloves wash_hands 6. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.